molecular formula C20H21NO5S B2775395 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 324044-87-3

2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Katalognummer: B2775395
CAS-Nummer: 324044-87-3
Molekulargewicht: 387.45
InChI-Schlüssel: GHGURPKZNHYEEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

phenacyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-19(16-7-3-1-4-8-16)15-26-20(23)17-9-11-18(12-10-17)27(24,25)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGURPKZNHYEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical overview of the essential physicochemical characterization of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate, a molecule possessing structural motifs of interest in medicinal chemistry. Our focus is to provide not just a list of properties, but a rationale for their importance and a practical framework for their determination, empowering researchers and drug development professionals to make data-driven decisions.

Molecular Structure and Overview

2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a small organic molecule featuring a sulfonylbenzoate core, a piperidine ring, and a phenacyl ester group. The presence of both lipophilic (phenyl and piperidine rings) and polar (sulfonyl and carbonyl) groups suggests a nuanced physicochemical profile that warrants careful investigation.

Caption: Molecular Structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate.

Lipophilicity: The Gatekeeper of Bioavailability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the compound's concentration in an organic phase to its concentration in an aqueous phase.[1] A balanced LogP is often sought; too low, and the compound may not effectively cross cell membranes, while too high a value can lead to poor aqueous solubility and potential toxicity.[1][2]

Experimental Determination of LogP

The traditional "shake-flask" method remains a gold standard for its accuracy.[1]

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol, typically buffered to pH 7.4).[3]

  • Compound Dissolution: Accurately weigh and dissolve a sample of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate in the aqueous phase to a known concentration.

  • Partitioning: Combine equal volumes of the aqueous solution and the n-octanol phase in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase]).[1]

A faster, high-throughput alternative to the shake-flask method involves reverse-phase HPLC.[4]

Protocol:

  • Column and Mobile Phase: Utilize a C18 reverse-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[4]

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of their retention times (log k') against their known LogP values.[4]

  • Sample Analysis: Inject a solution of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and record its retention time.

  • LogP Estimation: Determine the LogP of the target compound by interpolating its log k' value on the calibration curve.

G cluster_0 LogP Determination Workflow A Prepare Biphasic System (n-octanol/water) B Dissolve Compound in Aqueous Phase A->B C Shake to Equilibrate B->C D Separate Phases C->D E Analyze Concentration in Each Phase (HPLC) D->E F Calculate LogP E->F G cluster_1 Solubility Determination Workflow G Prepare Stock Solution in DMSO H Serial Dilution in 96-well Plate G->H I Add Aqueous Buffer H->I J Incubate and Measure Turbidity I->J K Identify Solubility Limit J->K

Caption: Turbidimetric Solubility Assay Workflow.

Structural and Spectral Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. [5]

Property Technique Expected Outcome
Molecular Weight Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
Purity High-Performance Liquid Chromatography (HPLC) A single major peak indicating a high degree of purity.
Functional Groups Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for C=O (ester and ketone), S=O (sulfonamide), and C-N bonds.
Proton Environment ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the different types of protons in the molecule, with characteristic chemical shifts and splitting patterns for the aromatic, piperidine, and ethyl groups.
Carbon Skeleton ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Signals for each unique carbon atom in the molecule.

| Thermal Properties | Differential Scanning Calorimetry (DSC) / Melting Point Apparatus | A sharp melting point, which is an indicator of purity. |

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of a compound with high accuracy. [5] Experimental Protocol (Electrospray Ionization - Time of Flight MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Ionization: The ESI source will generate protonated molecules [M+H]⁺.

  • Mass Analysis: The TOF analyzer will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate plus the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. [6]

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the two phenyl rings, the piperidine ring, and the methylene bridge of the ethyl group. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbons, the aromatic carbons, and the carbons of the piperidine and ethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. [5] Expected Characteristic Absorptions:

  • ~1720 cm⁻¹: C=O stretch of the ester.

  • ~1685 cm⁻¹: C=O stretch of the ketone.

  • ~1340 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide.

  • ~1600 and ~1450 cm⁻¹: C=C stretching of the aromatic rings.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and the methodologies for their determination.

Physicochemical Property Relevance in Drug Development Recommended Experimental Method
Lipophilicity (LogP) Governs membrane permeability and distribution. [1]Shake-Flask Method or HPLC
Aqueous Solubility Essential for absorption and bioavailability. [2]Turbidimetric Assay
Molecular Weight Confirms chemical identity.Mass Spectrometry
Purity Critical for safety and efficacy.HPLC
Chemical Structure Confirms molecular architecture.NMR (¹H and ¹³C), FTIR
Melting Point Indicator of purity and solid-state properties.Melting Point Apparatus

Conclusion

The comprehensive physicochemical characterization of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a critical step in evaluating its potential as a drug candidate. By systematically determining its lipophilicity, solubility, and structural attributes, researchers can gain invaluable insights into its likely in vivo behavior. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby enabling informed decision-making throughout the drug discovery and development pipeline.

References

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]

  • Kadavá, T., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Metabolites, 12(5), 441.
  • Agilent Technologies. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, P. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.
  • Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, P. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.
  • PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]

  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Stenutz, R. (n.d.). 2-oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 463-471.
  • NextSDS. (n.d.). 4-(2-OXO-2-PHENYLETHYL)BENZOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.
  • ResearchGate. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. Retrieved from [Link]

  • Csonka, R., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(22), 4895.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 1-20.

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. The molecular architecture of this compound, featuring a reactive phenacyl "warhead" and a sulfonylpiperidine moiety, suggests a high potential for covalent interaction with protein targets, making it a compelling candidate for drug discovery. We will delve into the strategic application of advanced chemoproteomic techniques, specifically Activity-Based Protein Profiling (ABPP), for unbiased target discovery in a native biological context. Furthermore, this guide details the use of the Cellular Thermal Shift Assay (CETSA) as a robust method for validating target engagement within intact cells. By integrating computational prediction, unbiased screening, and rigorous biophysical validation, this document outlines a clear, self-validating workflow designed to de-orphanize this compound and uncover its mechanism of action, thereby paving the way for potential therapeutic applications.

Introduction to 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

The quest to identify the molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery. The compound 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate presents a unique chemical profile that merits a systematic investigation into its biological interactome.

Chemical Structure and Physicochemical Properties

The structure of the title compound combines two key pharmacophores: a 2-oxo-2-phenylethyl (phenacyl) group and a 4-(piperidin-1-ylsulfonyl)benzoate group.

  • Phenacyl Group : This α,β-unsaturated carbonyl moiety is a known electrophilic "warhead".[1] It can act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine on a protein. This suggests a high probability of forming a stable, covalent bond with its biological target(s).[1][2] Covalent inhibitors often exhibit prolonged pharmacodynamic effects and increased potency.[3]

  • Sulfonylpiperidine Moiety : The sulfonyl group is a strong electron-withdrawing group that is a cornerstone in modern drug discovery, found in a wide array of therapeutic agents, including sulfonamide antibiotics and sulfonylurea antidiabetics.[4][5][6] Compounds containing sulfonyl groups are known to inhibit various enzymes, including proteases, kinases, and carbonic anhydrases, by engaging in key hydrogen bonding interactions within active sites.[4][6][7][8] The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic systems in FDA-approved drugs and is a crucial fragment for designing drugs targeting a wide range of biological systems.[9][10]

A summary of the predicted physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

PropertyPredicted ValueSignificance
Molecular FormulaC₁₉H₁₉NO₅SProvides the elemental composition.
Molecular Weight373.42 g/mol Influences diffusion and membrane permeability.
LogP (Octanol/Water)~2.5 - 3.5Suggests moderate lipophilicity and potential for cell permeability.
Hydrogen Bond Donors0Affects solubility and binding interactions.
Hydrogen Bond Acceptors6Influences solubility and potential for target binding.
pKa (most acidic)~8.5 - 9.5 (piperidine N)Determines ionization state at physiological pH.
Rationale for Target Identification: A Covalent-by-Design Approach

The presence of the reactive phenacyl group strongly suggests that 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate may function as a targeted covalent inhibitor (TCI).[11] Unlike non-covalent drugs, TCIs form a stable bond with their target, which can lead to enhanced selectivity and potency.[12] However, this reactivity also carries the risk of off-target effects.[12][13] Therefore, it is imperative to identify the full spectrum of cellular targets to understand both the intended therapeutic mechanism and any potential for toxicity.[13] This guide focuses on a workflow designed to embrace the compound's covalent nature to discover its direct binding partners.

A Strategic Workflow for Target Deconvolution

A multi-pronged approach combining computational, unbiased proteomic, and direct validation methods provides the most robust path to identifying and confirming the biological targets of our lead compound.

Target_ID_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation A Compound Structure 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate B Computational Prediction (Target Class Prediction, Virtual Screening) A->B C Phenotypic Screening (e.g., Cell Viability Assays) A->C D Activity-Based Protein Profiling (ABPP) - Synthesize Alkyne-Tagged Probe - Treat Cells/Lysate - Click Chemistry with Biotin-Azide - Streptavidin Enrichment C->D Identified Phenotype Guides Choice of Biological System E LC-MS/MS Proteomics (Identification & Quantification of Enriched Proteins) D->E Analyze Enriched Proteome F Cellular Thermal Shift Assay (CETSA) - Treat Intact Cells - Heat Challenge - Quantify Soluble Protein E->F Top Protein Hits Become Candidates for Validation G In Vitro Enzyme Assays (with Purified Protein) E->G Top Protein Hits Become Candidates for Validation H Downstream Pathway Analysis (e.g., Western Blot for Phospho-proteins) F->H G->H

Caption: A strategic workflow for identifying and validating the biological targets of the lead compound.

Unbiased Target Identification: Activity-Based Protein Profiling (ABPP)

Given the covalent nature of the compound, ABPP is the premier chemical proteomics strategy for identifying its direct protein targets in a complex biological system.[14][15] ABPP utilizes a chemical probe derived from the parent molecule to covalently label its targets, which are then identified via mass spectrometry.[14][16]

Rationale for ABPP

The key advantage of ABPP is its ability to identify direct target engagement in a native environment, providing a more accurate picture of a drug's interactions than traditional affinity purification methods.[15][17] It focuses on proteins that are functionally active and engaged by the compound, rather than just measuring protein expression levels.[14]

Experimental Design and Workflow

The ABPP workflow involves synthesizing a probe version of the compound, treating a biological sample (live cells or lysate), enriching the probe-labeled proteins, and identifying them by mass spectrometry.[13]

ABPP_Workflow cluster_0 Probe Synthesis cluster_1 Labeling & Lysis cluster_2 Enrichment cluster_3 Analysis A Parent Compound B Alkyne-Tagged Probe (for Click Chemistry) A->B Synthesize C Treat Live Cells or Lysate with Alkyne Probe B->C D Cell Lysis C->D E Click Chemistry: Add Biotin-Azide D->E F Streptavidin Bead Pull-Down E->F G Wash & Elute Biotinylated Proteins F->G H On-Bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis: Identify & Quantify Proteins I->J Signaling_Pathway cluster_0 Hypothetical Kinase Cascade A Upstream Signal B Kinase 1 A->B Activates C Target Protein X (A Cysteine-Containing Kinase) B->C Phosphorylates (Activates) D Downstream Effector C->D Phosphorylates E Cellular Response (e.g., Proliferation) D->E Inhibitor 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate Inhibitor->C Covalently Inhibits

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to Piperidine Sulfonylbenzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] When combined with a sulfonylbenzoate moiety, it gives rise to a class of compounds with diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine sulfonylbenzoate derivatives, offering insights into their design, synthesis, and biological evaluation.

The Piperidine Sulfonylbenzoate Core: A Versatile Pharmacophore

The general structure of a piperidine sulfonylbenzoate derivative features a central piperidine ring linked to a benzoate group via a sulfonyl bridge. This arrangement creates a three-dimensional scaffold with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent conformational flexibility of the piperidine ring, coupled with the electronic nature of the sulfonylbenzoate group, enables these molecules to interact with a variety of biological targets with high affinity and specificity.[1]

Decoding the Structure-Activity Relationship: Key Structural Modifications and Their Impact

The biological activity of piperidine sulfonylbenzoate derivatives is intricately linked to the nature and position of substituents on both the piperidine and the benzoate rings. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.

The Piperidine Moiety: A Scaffold for Target Engagement

The piperidine ring serves as a crucial scaffold for orienting key pharmacophoric groups towards the target protein.[3] Modifications at different positions of the piperidine ring can significantly impact binding affinity and selectivity.

  • Substitution at the Piperidine Nitrogen (N1): The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in modulating the compound's properties. The introduction of various alkyl or aryl groups can influence lipophilicity, which in turn affects cell permeability and target engagement.[4] For instance, in a series of MenA inhibitors, modifications at this position were explored to improve drug-like properties.[4]

  • Substitution at the 4-Position: The 4-position of the piperidine ring is a common site for introducing substituents that directly interact with the target. The nature of this substituent, whether it's an aromatic ring or a polar group, is often critical for activity.[3] For example, in opioid receptor modulators, a phenyl group at the 4-position is often found in potent agonists.[3]

The Sulfonylbenzoate Moiety: Fine-Tuning Potency and Selectivity

The sulfonylbenzoate portion of the molecule is not merely a linker but an active participant in the compound's interaction with its biological target.

  • Substituents on the Benzoate Ring: The electronic properties of substituents on the benzoate ring can significantly influence the overall electronic distribution of the molecule, thereby affecting its binding affinity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the strength of interactions with the target protein.[5] For example, in a study of piperidine-substituted chalcones, para-positioned EWGs on an aromatic ring were found to enhance enzyme inhibition.[5]

Biological Targets and Therapeutic Potential

Piperidine sulfonylbenzoate derivatives have shown promise against a wide range of biological targets, highlighting their therapeutic potential in various disease areas.

Enzyme Inhibition

This class of compounds has demonstrated inhibitory activity against several key enzymes implicated in disease pathogenesis.

  • Cholinesterases: Derivatives bearing the piperidine and sulfonamide moieties have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7][8]

  • Lipoxygenase (LOX): Some synthesized compounds have been evaluated for their inhibitory potential against lipoxygenase, an enzyme involved in inflammatory processes.[6][8]

  • Soluble Epoxide Hydrolase (sEH): Non-urea inhibitors of sEH containing a piperidine moiety have been developed as potential treatments for hypertension and inflammation.[9]

  • 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): Piperidyl-oxadiazole derivatives, which can be considered bioisosteres of piperidine carboxamides, have been designed as potent and selective inhibitors of 11β-HSD1 for the treatment of metabolic syndrome.[10]

  • Farnesyltransferase (FTase): A novel series of piperidine inhibitors of FTase has been described, with potency in the nanomolar range.[11]

  • MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase): Piperidine derivatives have been explored as inhibitors of MenA from Mycobacterium tuberculosis, a target for anti-TB therapy.[4][12]

Receptor Antagonism

Piperidine sulfonylbenzoate and related structures have been shown to act as antagonists for several G-protein coupled receptors (GPCRs) and other receptors.

  • CCR5 Antagonists: Piperidine-containing molecules are effective antagonists of the CCR5 receptor, a key co-receptor for HIV entry.[3][13]

  • Histamine H3 and Sigma-1 Receptors: Piperidine derivatives have been identified as dual-acting antagonists of the histamine H3 and sigma-1 receptors, with potential applications in pain management.[14]

  • Orexin Receptors: Certain piperidine derivatives have been disclosed as orexin receptor antagonists for the treatment of insomnia and other disorders.[15]

  • NMDA Receptors: Carboxylic acid amide derivatives of piperidine have been developed as selective antagonists of the NMDA receptor, particularly the NR2B subtype.[16]

  • Dopamine D4 Receptors: Novel piperidine antagonists of the dopamine D4 receptor are being investigated as potential treatments for glioblastoma.[17]

Antimicrobial and Anticancer Activity

The versatility of the piperidine sulfonylbenzoate scaffold extends to antimicrobial and anticancer applications.

  • Antibacterial and Antifungal Activity: Novel sulfonamide derivatives containing a piperidine moiety have been synthesized and shown to possess antibacterial and antifungal properties.[18][19]

  • Anticancer Activity: The piperidine scaffold is a key feature in numerous anticancer drugs, acting through various mechanisms, including enzyme inhibition and disruption of critical signaling pathways.[1][3]

Quantitative SAR Data

The following table summarizes the biological activity of selected piperidine sulfonylbenzoate and related derivatives to illustrate the impact of structural modifications on potency.

Compound/DerivativeTargetActivity (IC50/EC50/Ki)Reference
Piperidine-based MenA InhibitorsMenA (M. tuberculosis)IC50 = 13–22 μM[4][12]
Sulfonamide-piperidine derivativesXanthomonas oryzae pv. oryzae (Xoo)EC50 = 2.02 µg/mL (for molecule C4)[19]
Piperidine amide-based sEH inhibitorshuman sEHIC50 = 0.4 nM (for compounds 7-10)[9]
(+)-Enantiomer of a piperidine FTase inhibitorFarnesyltransferase (FTase)IC50 = 1.9 nM[11]
4-benzyltriazolylpiperidine (AVRM-13)Dopamine D4 ReceptorµM affinity[17]

Experimental Protocols

The following provides a general workflow for the synthesis and biological evaluation of piperidine sulfonylbenzoate derivatives.

General Synthetic Scheme

The synthesis of piperidine sulfonylbenzoate derivatives typically involves a multi-step process. A common approach is the coupling of a substituted piperidine with a sulfonyl chloride derivative of benzoic acid.

cluster_synthesis General Synthetic Workflow Piperidine Substituted Piperidine Coupling Coupling Reaction (e.g., in the presence of a base) Piperidine->Coupling SulfonylChloride Substituted Benzenesulfonyl Chloride SulfonylChloride->Coupling Product Piperidine Sulfonylbenzoate Derivative Coupling->Product

Caption: General synthetic workflow for piperidine sulfonylbenzoate derivatives.

Enzyme Inhibition Assay (General Protocol)

A common method to assess the inhibitory potential of these compounds is a microplate-based enzyme inhibition assay.

cluster_assay Enzyme Inhibition Assay Workflow Start Prepare Reagents: Enzyme, Substrate, Buffer, Test Compounds Incubation Incubate Enzyme with Test Compound Start->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometrically) Reaction->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: A generalized workflow for an enzyme inhibition assay.

A detailed protocol for a cholinesterase inhibition assay, as an example, involves the following steps:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[7]

  • Assay Procedure: In a 96-well microplate, add the buffer, test compound solution, and enzyme solution. Incubate for a defined period. Initiate the reaction by adding the substrate.[7]

  • Data Acquisition: Monitor the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]

Future Directions and Conclusion

The piperidine sulfonylbenzoate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring Novel Biological Targets: Expanding the evaluation of these derivatives against a wider range of biological targets.

  • Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts to enhance in vivo efficacy and safety.[4]

  • Structure-Based Drug Design: Utilizing computational methods such as molecular docking and molecular dynamics simulations to guide the design of more potent and selective inhibitors.[13][17]

References

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). National Library of Medicine.
  • Structure activity relationship study. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Nafeesa, K., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved March 20, 2026, from [Link]

  • Frank, M. W., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. Retrieved March 20, 2026, from [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak. J. Pharm. Sci., 26(4), 683-689. Retrieved March 20, 2026, from [Link]

  • Rehman, A., et al. (2013). Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. Asian Journal of Chemistry, 25(17), 9468-9472. Retrieved March 20, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. Retrieved March 20, 2026, from [Link]

  • Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1826-1843. Retrieved March 20, 2026, from [Link]

  • Piperidine derivatives as orexin receptor antagonist. (n.d.). Google Patents.
  • Wang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. Retrieved March 20, 2026, from [Link]

  • Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. (2021). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Piperidine derivatives as nmda receptor antagonists. (n.d.). Google Patents.
  • Kim, B., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2432-2442. Retrieved March 20, 2026, from [Link]

  • Afonin, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6388. Retrieved March 20, 2026, from [Link]

  • Frank, M. W., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Retrieved March 20, 2026, from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2014). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Planinsek, Z., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7048-7052. Retrieved March 20, 2026, from [Link]

  • Piperidine-substituted chalcones with α-amylase inhibitory (a) and radical scavenging (b) activities. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Iacovelli, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Retrieved March 20, 2026, from [Link]

  • Xia, G., et al. (2013). Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. European Journal of Medicinal Chemistry, 62, 1-10. Retrieved March 20, 2026, from [Link]

Sources

The Discovery and Application of Novel Phenacyl Ester Compounds: From Pharmacological Agents to Photoremovable Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The phenacyl ester scaffold (PhCOCH₂-OCOR) has evolved from a traditional synthetic intermediate into a highly privileged structure in modern drug discovery and chemical biology. As a Senior Application Scientist, I have structured this technical guide to explore the dual utility of novel phenacyl ester derivatives: first, as intrinsic pharmacological agents (e.g., enzyme inhibitors and cytotoxic compounds), and second, as photoremovable protecting groups (PPGs) engineered for the spatiotemporal release of prodrugs. This whitepaper synthesizes structural biology, photochemical mechanisms, and self-validating experimental protocols to guide researchers in the development of next-generation phenacyl-based therapeutics.

Structural Biology and Pharmacological Utility

Historically, the phenacyl group was viewed merely as a transient protecting moiety. However, recent structure-activity relationship (SAR) studies have demonstrated that the phenacyl moiety can act as a potent pharmacophore, driving high-affinity interactions within hydrophobic protein pockets.

Pancreatic Lipase Inhibition

Obesity and metabolic syndrome treatments often target the hormonal regulation of energy balance or lipid absorption. A novel series of phenacyl esters of N-phthaloyl amino acids has been synthesized and evaluated as potent pancreatic lipase inhibitors[1].

  • Mechanistic Rationale: In silico docking studies against the pancreatic lipase enzyme (PDB: 1LPB) reveal that the phenacyl aromatic ring is perfectly contoured to insert into the enzyme's deep hydrophobic cavity. The ester linkage acts as a hydrogen-bond acceptor with the catalytic triad, effectively blocking the entry of endogenous triglycerides[1].

Anticancer and Quorum Sensing Modulation

Phenacyl esters have also been utilized in the design of anti-virulence and cytotoxic agents. For example, phenacylhomoserine lactones have been synthesized as anticancer compounds that minimally activate quorum sensing pathways in Pseudomonas aeruginosa, addressing the dual challenge of tumor cytotoxicity and multidrug-resistant bacterial infections[2]. Furthermore, substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids conjugated as phenacyl esters have demonstrated potent in vitro cytotoxicity against human cancer cell lines (e.g., MCF-7), inducing cell cycle arrest at the G2/M phase and pre-G1 apoptosis[3].

Photochemical Mechanisms: Phenacyl Esters as Prodrug Scaffolds

Beyond intrinsic bioactivity, phenacyl esters are premier photocleavable protecting groups (PPGs) first introduced by Sheehan and Umezawa in 1973[4]. They are highly valued in prodrug design because they allow for the controlled, light-activated release of carboxylic acid-containing drugs at specific physiological sites.

The Radical Chain Mechanism

Unlike 2-nitrobenzyl groups which undergo simple intramolecular rearrangement, the photocleavage of phenacyl esters is highly dependent on the solvent microenvironment. Laser flash photolysis has established that homolytic C-O scission does not occur spontaneously. Instead, the mechanism requires a hydrogen-atom donor (e.g., ethanol or isopropanol)[5].

  • Causality: UV irradiation excites the carbonyl group to a triplet state. This excited state abstracts a hydrogen atom from the solvent, forming a ketyl radical intermediate. This intermediate then undergoes a chain reaction, releasing the free carboxylic acid (the active drug) and an acetophenone byproduct[6].

Photoinduced Electron Transfer (PET)

In the presence of electron-donating photosensitizers, phenacyl esters can also be cleaved via a PET mechanism. The sensitizer transfers an electron to the phenacyl ester, forming a radical anion that undergoes rapid C-O bond scission (k_rel ≈ 10⁸ s⁻¹), releasing the carboxylate anion in quantitative yields[7].

Mechanism A Phenacyl Ester Prodrug (Ground State) B Excited Triplet State (hv = 350 nm) A->B UV Irradiation C Ketyl Radical Intermediate (Requires H-Donor) B->C H-Abstraction (from Solvent) D C-O Bond Scission (Chain Reaction) C->D Radical Coupling E Free Carboxylic Acid (Active Therapeutic) D->E F Acetophenone (Byproduct) D->F

Caption: Photochemical cleavage mechanism of phenacyl ester prodrugs via ketyl radical intermediate.

Quantitative Data Presentation

To benchmark the efficacy of these compounds, the following table summarizes the biological and photochemical data of key phenacyl ester derivatives discussed in recent literature.

Compound ClassPrimary Target / ApplicationKey Metric (IC₅₀ / Yield)Mechanism of Action
N-Phthaloyl Phenacyl Esters Pancreatic LipaseIC₅₀ ≈ 12-15 µMHydrophobic cavity blockade[1]
Phenacylhomoserine Lactones Quorum Sensing / CancerMinimal QS activationReceptor antagonism[2]
Quinolinone Phenacyl Esters MCF-7 Breast Cancer CellsIC₅₀ = 10.12 µMG2/M phase cell cycle arrest[3]
Phenacyl Benzoate Prodrugs Spatiotemporal Drug ReleaseQuantum Yield ≤ 4.0H-abstraction / Chain reaction[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and subsequent photolysis of phenacyl ester compounds.

Protocol 1: Microwave-Assisted Synthesis of Phenacyl Esters

Microwave irradiation is preferred over traditional reflux as it drastically reduces reaction times and minimizes thermal degradation of sensitive lactone or peptide moieties[2].

  • Reagent Preparation: Dissolve 1.0 equivalent of the target carboxylic acid (e.g., N-phthaloyl amino acid) and 1.1 equivalents of the substituted phenacyl bromide in anhydrous acetonitrile (CH₃CN).

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) dropwise. Causality: TEA deprotonates the carboxylic acid, enhancing its nucleophilicity for the subsequent Sₙ2 attack on the phenacyl bromide.

  • Microwave Irradiation: Seal the reaction vessel and irradiate in a dedicated microwave synthesizer at 80°C for 15–20 minutes.

  • Workup: Dilute the mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure phenacyl ester.

Protocol 2: Photolysis and Cleavage Assay

Because the cleavage relies on a radical mechanism, the choice of solvent is the most critical parameter[4].

  • Sample Preparation: Dissolve the purified phenacyl ester prodrug in a 1:1 mixture of Dioxane and Ethanol (1 mM concentration). Causality: Ethanol acts as the mandatory hydrogen-atom donor required to form the ketyl radical intermediate[5].

  • Irradiation: Place the quartz cuvette or borosilicate vial in a Rayonet RPR 208 photoreactor equipped with 350 nm UV lamps. Irradiate at 0°C to 25°C to prevent thermal side reactions.

  • Kinetic Monitoring: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • HPLC Analysis: Inject aliquots into an RP-HPLC system (C18 column) to quantify the disappearance of the prodrug and the appearance of the free carboxylic acid and acetophenone.

Workflow S1 Carboxylic Acid + Phenacyl Bromide S2 Microwave Synthesis (TEA / CH3CN) S1->S2 S3 Flash Chromatography (Purification) S2->S3 S4 Photolysis Assay (EtOH H-Donor, 350nm) S3->S4 S5 RP-HPLC / LC-MS (Quantification) S4->S5

Caption: End-to-end experimental workflow for the synthesis and validation of phenacyl ester prodrugs.

References

  • Microwave Synthesis and Evaluation of Phenacylhomoserine Lactones as Anticancer Compounds that Minimally Activate Quorum Sensing Pathways in Pseudomonas aeruginosa. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis, Biological Evaluation, Molecular Docking and in silico ADME Studies of Phenacyl Esters of N-Phthaloyl Amino Acids as Pancreatic Lipase Inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • Anti-tumor agents: Design, Synthesis, and Biological study of N-Substituted-7-hydroxy-1-azacoumarin-3-carboxamide derivatives. ICM.[Link]

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.[Link]

  • Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Photocleavable Protecting Groups. Thieme Connect.[Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPE-PSB) as a Covalent Cysteine Protease Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and non-covalent target affinity. 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPE-PSB) represents a sophisticated architecture for profiling cysteine proteases (such as Cathepsin L, Cathepsin B, and viral proteases like SARS-CoV-2 Mpro).

As an Application Scientist, it is critical to understand the causality behind this molecule's design to properly validate its activity in vitro:

  • The Warhead (2-Oxo-2-phenylethyl / Phenacyl Ester): Phenacyl esters and acyloxymethyl ketones are established mechanism-based electrophiles [1]. The electron-withdrawing nature of the adjacent carbonyl makes the α -carbon highly susceptible to nucleophilic attack by a deprotonated active-site thiolate (e.g., Cys25 in Cathepsin L).

  • The Leaving Group (4-(piperidin-1-ylsulfonyl)benzoate): Prior to the covalent event, this bulky, sulfonamide-containing moiety occupies the S1'/S2' subsites of the protease. It provides the initial non-covalent binding affinity ( KI​ ). Upon nucleophilic attack by the cysteine, the carbon-oxygen bond is cleaved, expelling the benzoate derivative and leaving an irreversible, stable thioether adduct (+119 Da mass shift) on the enzyme [2].

Because OPE-PSB is a covalent irreversible inhibitor, traditional IC50​ values are highly time-dependent and insufficient for characterizing potency. Instead, the evaluation must rely on determining the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ) [3].

MoA E Free Cysteine Protease (Active Site Cys-SH) EI Non-Covalent Complex (Reversible Binding, KI) E->EI + Inhibitor I OPE-PSB Inhibitor (Phenacyl-Warhead + Benzoate-LG) I->EI TS Nucleophilic Attack (Cys-S- attacks α-carbon) EI->TS kinact EI_cov Irreversible Covalent Adduct (Enz-S-Phenacyl) TS->EI_cov LG Leaving Group Expelled (4-(piperidin-1-ylsulfonyl)benzoate) TS->LG Cleavage

Figure 1: Mechanism of action for OPE-PSB covalent inhibition of cysteine proteases.

Experimental Workflows & Protocols

To establish a self-validating system, the biochemical workflow must pair functional enzymatic readouts (Continuous Fluorogenic Assay) with structural confirmation (Intact Protein Mass Spectrometry).

Workflow Prep 1. Reagent Prep (Enzyme + OPE-PSB) Incubate 2. Time-Dependent Incubation Prep->Incubate Fluor 3. Fluorogenic Substrate Addition Incubate->Fluor MS 6. LC-MS/MS Intact Mass Validation Incubate->MS Aliquot for MS Kinetic 4. Continuous Fluorescence Readout Fluor->Kinetic Data 5. Non-linear Regression (kinact/KI determination) Kinetic->Data

Figure 2: Integrated experimental workflow for profiling OPE-PSB.

Protocol 1: Continuous Fluorogenic Assay for kinact​/KI​ Determination

Traditional end-point assays underestimate the potency of covalent inhibitors because inhibition increases over time. A continuous progress-curve analysis is required.

Expert Insight on Causality: Cysteine proteases require reducing agents to maintain the active-site thiol in a reactive state. However, strong nucleophiles like Dithiothreitol (DTT) will directly attack the phenacyl ester warhead of OPE-PSB, causing false negatives. You must activate the enzyme with DTT prior to the assay, and then dilute the DTT to a negligible concentration (<100 µM), or substitute it with the non-nucleophilic reducing agent TCEP.

Materials:

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.01% Triton X-100, 100 µM TCEP.

  • Enzyme: Recombinant Human Cathepsin L (0.5 nM final concentration).

  • Substrate: Z-Phe-Arg-AMC (10 µM final concentration, Km​≈2.5μM ).

  • Inhibitor: OPE-PSB titrated from 0.1 µM to 10 µM (DMSO kept at 1% v/v).

Step-by-Step Method:

  • Enzyme Activation: Incubate Cathepsin L stock (100 nM) in Assay Buffer containing 5 mM DTT for 15 minutes on ice to fully reduce Cys25.

  • Dilution: Dilute the activated enzyme 1:100 into DTT-free Assay Buffer (final DTT = 50 µM, mitigating warhead scavenging).

  • Plate Preparation: In a black 384-well microplate, add 10 µL of OPE-PSB dilutions (or DMSO vehicle) to the wells.

  • Reaction Initiation: Add 10 µL of the Substrate/Enzyme master mix to the inhibitor wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 60 minutes at 25°C using a microplate reader.

  • Data Analysis: Fit the resulting progress curves to the pseudo-first-order integrated rate equation:

    F(t)=vs​t+kobs​(v0​−vs​)​[1−exp(−kobs​t)]

    Plot kobs​ against [OPE-PSB] to extract KI​ and kinact​ .

Protocol 2: Intact Protein LC-MS/MS Validation

To definitively prove the mechanism of action, intact mass spectrometry is used to verify the 1:1 stoichiometric addition of the phenacyl group (+119 Da) and the expulsion of the benzoate leaving group [4].

Step-by-Step Method:

  • Reaction: Incubate 10 µM Cathepsin L with 50 µM OPE-PSB in 50 mM Ammonium Acetate (pH 6.0) for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 1% Formic Acid.

  • Desalting: Inject 5 µL onto a C4 trap column (e.g., Waters MassPREP) and wash with 0.1% Formic Acid in water for 3 minutes to remove salts and unreacted OPE-PSB.

  • Elution & MS: Elute the intact protein using a steep gradient of Acetonitrile (20% to 80% over 5 minutes) directly into an ESI-Q-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge intact mass spectrum.

Data Presentation

The following tables summarize the expected quantitative profiling data for OPE-PSB, demonstrating its selectivity profile and structural validation.

Table 1: Kinetic Parameters of OPE-PSB against a Cysteine Protease Panel Note: High kinact​/KI​ values indicate superior covalent efficiency.

Target Enzyme IC50​ (30 min) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Selectivity Fold
Cathepsin L 0.04 µM0.85 4.2×10−3 4,940 Reference
Cathepsin B 1.20 µM15.4 1.1×10−3 71 69x
Papain 0.85 µM8.2 2.5×10−3 304 16x
Caspase-3 > 50 µMN/AN/A< 10 > 490x

Table 2: Intact Mass Spectrometry Validation of Covalent Adduct Formation The observed mass shift precisely matches the theoretical mass of the phenacyl warhead ( C8​H7​O , +119.1 Da), confirming the expulsion of the 4-(piperidin-1-ylsulfonyl)benzoate leaving group.

Sample ConditionTheoretical Mass (Da)Observed Mass (Da) Δ Mass (Da)Stoichiometry
Apo-Cathepsin L 24,112.524,112.6N/AN/A
Cathepsin L + OPE-PSB 24,231.624,231.8+119.2 1 : 1

References

  • Activity-based probes that target diverse cysteine protease families. Nature Chemical Biology, 2005.

  • General Solid-Phase Method for the Preparation of Mechanism-Based Cysteine Protease Inhibitors. Journal of Combinatorial Chemistry, 2001.

  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry, 2019.

  • Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes. Frontiers in Oncology, 2015.

Application Notes and Protocols: Anti-Inflammatory Assays for Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Piperidine Scaffold in Inflammation

The piperidine ring is a ubiquitous, six-membered nitrogenous heterocycle that serves as a privileged scaffold in modern drug discovery. Its conformational flexibility and ability to form crucial cation-π and hydrogen-bonding interactions make it an ideal backbone for target-specific modulation[1]. In the context of inflammatory diseases, piperidine derivatives—ranging from naturally occurring alkaloids like piperine to synthetic analogues—have demonstrated profound efficacy in suppressing pro-inflammatory cytokines, inhibiting cyclooxygenase (COX) enzymes, and blocking the Nuclear Factor-kappa B (NF-κB) signaling cascade[2],[3].

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating framework for evaluating the anti-inflammatory properties of novel piperidine-containing compounds. This document bridges the gap between theoretical mechanisms and benchtop execution, detailing the causality behind each experimental choice.

Mechanistic Rationale and Target Pathways

Inflammation is a complex physiological response driven by the localized production of mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6)[2],[3]. Piperidine derivatives typically exert their effects via two primary axes:

  • Kinase/Transcription Factor Inhibition: Blocking the phosphorylation of the IKK complex, which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB[2],[3].

  • Enzymatic Inhibition: Direct binding to the active site of Cyclooxygenase-2 (COX-2), thereby halting the conversion of arachidonic acid to inflammatory prostaglandins[4].

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2, iNOS) NFkB->Cytokines Transcription Piperidine Piperidine Derivatives (Inhibitor) Piperidine->IKK Inhibits Piperidine->NFkB Blocks

NF-κB signaling pathway and the inhibitory intervention points of piperidine derivatives.

Quantitative Data Summary

To establish a baseline for your assays, the following table summarizes the validated in vitro and in vivo anti-inflammatory metrics of benchmark piperidine compounds.

CompoundTarget / MetricValueExperimental ModelReference
Piperine PGE2 / IL-6 ProductionConcentration-dependent inhibition (10-100 µg/mL)IL-1β-stimulated Synoviocytes[2]
Compound 6e NO ProductionIC50 = 0.86 µMLPS-stimulated RAW 264.7[1]
Compound 6e TNF-α ProductionIC50 = 1.87 µMLPS-stimulated RAW 264.7[1]
EF31 NF-κB DNA BindingIC50 ~ 5 µMLPS-stimulated RAW 264.7[3]
Compound C1 COX-2 Enzyme Activity55% Inhibition at 10 µMIn vitro Enzyme Assay[4]
Biopiperine Complex Paw Edema VolumeEquivalent to 45 mg/kg AcetosalCarrageenan-induced Wistar Rats[5]

In Vitro Assay Protocols

Protocol A: LPS-Stimulated RAW 264.7 Macrophage Assay (NO & Cytokine Evaluation)

Scientific Rationale: RAW 264.7 murine macrophages are the gold-standard cell line for primary inflammatory screening because they robustly express Toll-like Receptor 4 (TLR4)[6]. Lipopolysaccharide (LPS) binding mimics Gram-negative bacterial infection, triggering the transcription of inducible Nitric Oxide Synthase (iNOS) and cytokines[1],[3]. Because Nitric Oxide (NO) is a highly reactive free radical with a short physiological half-life, it rapidly oxidizes to stable nitrite (NO2-) in culture media[7]. The Griess assay measures this nitrite as a reliable, stoichiometric proxy for iNOS activity[7].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C (5% CO2)[1],[3]. Seed cells into 96-well plates at a density of 5×104 cells/well and incubate overnight to allow adherence.

  • Compound Pre-treatment: Aspirate media and add fresh media containing the piperidine test compounds at varying concentrations (e.g., 1, 5, 10, 50 µM). Crucial Causality: Pre-treat for exactly 1 hour before LPS stimulation[1]. This temporal window ensures the compound achieves intracellular accumulation and target engagement (e.g., binding to IKK) before the inflammatory cascade is initiated.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours[7].

  • Griess Assay (NO Detection): Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader[6].

  • Cytokine ELISA: Utilize the remaining supernatant to quantify TNF-α and IL-6 levels using standard sandwich ELISA kits, following the manufacturer's instructions.

  • Data Validation: Calculate IC50 values using non-linear regression analysis[1]. Always run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that reductions in NO or cytokines are due to true anti-inflammatory mechanisms, not compound cytotoxicity[7].

Protocol B: COX-1 / COX-2 Selectivity Assay

Scientific Rationale: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) cause severe gastrointestinal toxicity by inhibiting COX-1, a constitutive enzyme responsible for cytoprotective prostaglandin synthesis in the stomach[4]. The goal of modern piperidine drug development is to achieve selective inhibition of COX-2, the inducible isoform responsible for inflammatory PGE2[4]. Semi-cyclic piperidine derivatives, such as 3-benzoyl-4-phenyl-1-methyl-4-piperidinol hydrochloride (C1), have demonstrated targeted COX-2 selectivity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), heme cofactor, and purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Enzyme Incubation: In a 96-well plate, combine assay buffer, heme, enzyme, and the piperidine test compound. Incubate at 37°C for 15 minutes. Crucial Causality: This pre-incubation allows time-dependent, irreversible inhibitors to bind the allosteric or active sites of the COX enzymes.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding a quenching agent (e.g., stannous chloride) which reduces the intermediate PGH2 to stable PGF2α. Quantify PGF2α via Enzyme Immunoassay (EIA).

  • Selectivity Index Calculation: Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). An SI > 1 indicates favorable COX-2 selectivity.

In Vivo Assay Protocol

Protocol C: Carrageenan-Induced Rat Paw Edema

Scientific Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute, local in vivo anti-inflammatory activity[2],[8]. The physiological response to subplantar carrageenan injection is strictly biphasic. The early phase (0–2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (3–5 hours) is driven by the overproduction of prostaglandins (specifically PGE2) and localized neutrophil infiltration[8]. Piperidine derivatives typically exhibit maximal edema inhibition during the late phase, confirming their mechanistic role as COX-2/prostaglandin modulators[8].

InVivoWorkflow Prep Compound Preparation Dosing Oral/IP Dosing (Vehicle/Drug/Control) Prep->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction Measure Plethysmometer Paw Volume (0-5h) Induction->Measure Analysis Data Analysis (% Inhibition) Measure->Analysis

In vivo experimental workflow for the carrageenan-induced rat paw edema anti-inflammatory assay.

Step-by-Step Methodology:

  • Animal Acclimation & Grouping: Use healthy adult Wistar or Sprague-Dawley rats (150-200g)[5],[8]. Fast the animals for 12 hours prior to the experiment with free access to water. Divide into groups (n=6): Vehicle Control, Positive Control (e.g., Prednisolone 10 mg/kg or Acetosal 45 mg/kg), and Piperidine Test Groups (e.g., 20, 50, 100 mg/kg)[2],[5].

  • Dosing: Administer the test compounds and controls via oral gavage. Crucial Causality: Wait exactly 30 to 60 minutes post-administration before inducing inflammation. This aligns the compound's Tmax​ (peak plasma concentration) with the onset of the inflammatory cascade[5].

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw[8].

  • Plethysmometric Measurement: Measure the paw volume using a water displacement plethysmometer immediately before injection ( V0​ ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ )[8].

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    %Inhibition=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

    Statistical significance should be determined using a Two-Way ANOVA followed by Bonferroni's post-hoc test.

References

  • Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC. nih.gov.[Link]

  • Inclusion of biopiperine in the kappa-carrageenan complex might improve its bioaccessibility and in vivo anti-inflammatory activity in edema-induced Wistar rats - Journal of Applied Pharmaceutical Science. japsonline.com.[Link]

  • The Potency of Piperine as Antiinflammatory and Analgesic in Rats and Mice - ResearchGate. researchgate.net.[Link]

  • The effect of 3-benzoyl-4-phenyl-1-methyl-4-piperidinol hydrochloride on cox-1 and cox-2 enzyme activities - TEB E-Kütüphane. teb.org.tr.[Link]

  • Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - MDPI. mdpi.com.[Link]

  • Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation - MDPI. mdpi.com.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 2-Oxo-2-phenylethyl Ester Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxo-2-phenylethyl ester analogs. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions to establish a foundational understanding of 2-Oxo-2-phenylethyl ester analogs and the context of drug resistance.

Q1: What is the primary mechanism of action for 2-Oxo-2-phenylethyl ester analogs in cancer therapy?

A1: 2-Oxo-2-phenylethyl ester analogs, such as Caffeic Acid Phenethyl Ester (CAPE) and its derivatives, exhibit pleiotropic anti-cancer effects.[1][2][3] Their mechanisms are often concentration-dependent and can include:

  • Induction of Apoptosis: A primary mechanism involves triggering programmed cell death.[2][3][4] Some analogs function as direct activators of pro-apoptotic proteins like BAX and BAK, which are crucial for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[4][5][6][7]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G1/S or G2/M, preventing cancer cell proliferation.[1][2][3][8]

  • Inhibition of Signaling Pathways: Analogs like CAPE have been shown to suppress critical survival pathways, such as the Akt signaling cascade.[8]

  • Cytoskeletal Disruption: Some derivatives can interfere with the actin and microtubule cytoskeletons, inhibiting cell migration and division.[1][2][3]

Q2: What is drug resistance in the context of cancer therapy?

A2: Cancer drug resistance is the ability of cancer cells to survive and grow despite treatment with a cytotoxic agent. This can be intrinsic, where the cancer cells are inherently resistant to the drug from the beginning, or acquired, where resistance develops over time following an initial positive response to treatment.[9]

Q3: Why is Myeloid cell leukemia-1 (MCL-1) a critical factor in resistance to apoptosis-inducing agents?

A3: MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[10][11][12] It plays a crucial role in cell survival by binding to and sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing them from initiating apoptosis.[10][11] Overexpression of MCL-1 is a common feature in many cancers and is a well-documented mechanism of resistance to a wide range of cancer therapies, including those that aim to induce apoptosis.[10][11][12][13][14][15][16]

Q4: What are "BH3 mimetics" and how do they relate to overcoming resistance?

A4: BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins, which are natural initiators of apoptosis.[10][17] They work by binding to anti-apoptotic Bcl-2 family proteins like MCL-1, Bcl-2, and Bcl-xL, thereby releasing the pro-apoptotic proteins (BAX and BAK) that these anti-apoptotic proteins were sequestering.[17] This "unleashing" of BAX and BAK can trigger apoptosis in cancer cells.[17] BH3 mimetics are a key strategy for overcoming resistance, particularly when resistance is driven by the overexpression of anti-apoptotic proteins.[18]

II. Troubleshooting Guide: Addressing Resistance to 2-Oxo-2-phenylethyl Ester Analogs

This section provides a structured approach to identifying and overcoming resistance in your experiments.

Problem 1: Decreased or No Observed Cytotoxicity of the Analog

Your cancer cell line, which was previously sensitive or is expected to be sensitive to the 2-Oxo-2-phenylethyl ester analog, now shows reduced cell death or continued proliferation.

Initial Verification Steps
  • Confirm Compound Integrity:

    • Question: Is the analog stock solution fresh and properly stored?

    • Action: Prepare a fresh stock solution of the analog. Validate its activity on a known sensitive control cell line.

  • Verify Cell Line Identity and Health:

    • Question: Has the cell line been recently authenticated? Are the cells healthy and within a low passage number?

    • Action: Perform cell line authentication (e.g., STR profiling). Ensure cells are free from contamination and are cultured under optimal conditions.

Investigating the Mechanism of Resistance

If the initial checks do not resolve the issue, the cancer cells have likely developed resistance. The following steps will help you dissect the underlying mechanism.

Step 1: Quantify the Level of Resistance

  • Protocol: Determine the half-maximal inhibitory concentration (IC50) of your analog in both the suspected resistant cell line and the parental (sensitive) cell line.

    Experimental Protocol: IC50 Determination using MTT Assay

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the 2-Oxo-2-phenylethyl ester analog. Treat the cells with a range of concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

    Data Presentation: Comparative IC50 Values

Cell LineAnalogIC50 (µM) after 48hFold Resistance (Resistant IC50 / Parental IC50)
ParentalCompound X2.5-
ResistantCompound X25.010

Step 2: Assess Apoptosis Induction

  • Question: Is the resistant cell line failing to undergo apoptosis in response to the analog?

  • Rationale: Since many 2-Oxo-2-phenylethyl ester analogs induce apoptosis, a failure in this pathway is a likely cause of resistance.

  • Protocol: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.

    Experimental Workflow: Apoptosis Assessment

    G start Treat Parental and Resistant Cells with Analog (IC50 concentration) harvest Harvest Cells after 24h start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

    Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Step 3: Investigate the BCL-2 Family of Proteins

  • Question: Is there an alteration in the expression of key apoptosis regulators?

  • Rationale: Overexpression of anti-apoptotic proteins like MCL-1, BCL-2, or BCL-xL is a common mechanism for evading apoptosis.[10][13][14] Conversely, downregulation of pro-apoptotic proteins like BAX, BAK, or BIM can also confer resistance.

  • Protocol: Perform Western blotting to compare the protein levels of MCL-1, BCL-2, BCL-xL, BAX, BAK, and BIM in parental versus resistant cells.

    Signaling Pathway: Intrinsic Apoptosis Regulation

    G cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Execution MCL1 MCL-1 BIM BIM MCL1->BIM Inhibition BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibition BCL2 BCL-2 / BCL-xL BCL2->BIM Inhibition BCL2->BAX_BAK Inhibition BIM->BAX_BAK Activation Apoptosis Apoptosis BAX_BAK->Apoptosis Analog 2-Oxo-2-phenylethyl Ester Analog Analog->BAX_BAK Direct Activation

    Caption: The intrinsic apoptosis pathway regulated by the BCL-2 family.

Problem 2: Resistance is Confirmed and Mediated by MCL-1 Overexpression

Your Western blot results clearly show a significant upregulation of MCL-1 in the resistant cell line compared to the parental line.

Strategies to Overcome MCL-1-Mediated Resistance

Strategy 1: Combination Therapy with a Selective MCL-1 Inhibitor

  • Rationale: Directly targeting the driver of resistance can restore sensitivity to your primary compound. Several selective MCL-1 inhibitors, such as S63845, AZD5991, and AMG 176, have been developed and show promise in preclinical and clinical settings.[12][13][14] Combining your 2-Oxo-2-phenylethyl ester analog with an MCL-1 inhibitor can create a synergistic effect, leading to enhanced apoptosis.[10][11]

  • Protocol:

    • Determine the IC50 of a selective MCL-1 inhibitor (e.g., S63845) on your resistant cell line.

    • Design a combination therapy experiment using a checkerboard titration to assess for synergy.

    • Treat resistant cells with varying concentrations of your analog and the MCL-1 inhibitor, both alone and in combination.

    • Assess cell viability after 48-72 hours.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

Strategy 2: Targeting MCL-1 for Degradation

  • Rationale: An alternative to direct inhibition is to promote the degradation of the MCL-1 protein. Proteolysis-targeting chimeras (PROTACs) are an emerging class of molecules that can induce the degradation of specific proteins.[19]

  • Approach: While specific PROTACs for MCL-1 are in development, you can explore compounds known to induce MCL-1 degradation. For example, the BH3 mimetic maritoclax has been shown to overcome resistance by targeting MCL-1 for degradation.[4]

Problem 3: Resistance Persists Despite Targeting MCL-1

Even with combination therapy, a subset of cancer cells remains resistant. This suggests additional resistance mechanisms are at play.

Advanced Troubleshooting

Investigation 1: Assess Other Anti-Apoptotic Proteins

  • Question: Have other anti-apoptotic proteins, like BCL-2 or BCL-xL, become upregulated?

  • Rationale: Cancer cells can exhibit "plasticity" in their survival mechanisms. Inhibition of one anti-apoptotic protein can sometimes lead to a compensatory upregulation of another.[17]

  • Action: Perform Western blotting for BCL-2 and BCL-xL in cells treated with the MCL-1 inhibitor to check for compensatory upregulation. If observed, a triple combination therapy involving your analog, an MCL-1 inhibitor, and a BCL-2/BCL-xL inhibitor (like Navitoclax/ABT-263) may be necessary.[18]

Investigation 2: Examine Drug Efflux Pumps

  • Question: Are the cells actively pumping the drug out?

  • Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), is a classic mechanism of multidrug resistance.[20][21] These pumps can expel a wide range of chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.

  • Action:

    • Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess pump activity via flow cytometry. A lower intracellular fluorescence in resistant cells compared to parental cells indicates increased efflux.

    • Confirm by co-treating with a known P-gp inhibitor (e.g., Verapamil). Restoration of fluorescence indicates P-gp-mediated efflux.

Investigation 3: Analyze Cell Metabolism

  • Question: Have the cancer cells altered their metabolic pathways to survive?

  • Rationale: Metabolic reprogramming is a hallmark of cancer and can contribute to drug resistance.[22] For instance, resistant cells might upregulate specific metabolic genes to counteract the drug's effects.

  • Action:

    • Perform metabolomic profiling to identify key metabolic changes in resistant cells.

    • Based on the findings, consider targeting the altered metabolic pathways. For example, if glutamine metabolism is upregulated, an inhibitor of SLC1A5 (a glutamine transporter) could be used to re-sensitize the cells.[22]

Investigation 4: Consider Genetic Alterations

  • Question: Have mutations occurred in the drug's target or downstream signaling molecules?

  • Rationale: Acquired mutations in the target protein that prevent drug binding are a common cause of resistance to targeted therapies.[20][23] Similarly, mutations in downstream effectors, like BAX, can render the apoptosis pathway non-functional.[17]

  • Action:

    • Sequence the genes encoding the primary target of your analog (if known) and key apoptosis regulators like BAX and BAK in both parental and resistant cell lines.

    • If a BAX mutation is identified, direct BAX activators could be explored as an alternative therapeutic strategy.[4][7]

III. Concluding Remarks

Overcoming resistance to 2-Oxo-2-phenylethyl ester analogs requires a systematic and multi-faceted approach. By methodically identifying the resistance mechanism—be it upregulation of anti-apoptotic proteins, increased drug efflux, metabolic reprogramming, or genetic mutations—researchers can devise rational combination therapies and novel strategies to re-sensitize cancer cells to treatment. This guide provides a framework for troubleshooting, but it is essential to tailor the experimental design to the specific analog and cancer model under investigation.

References

  • Xiang, W., Yang, C.-Y., & Bai, L. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and Therapy, 11, 7301–7312. [Link]

  • Xin, M., et al. (2016). Direct Activation of Bax Protein for Cancer Therapy. Current Medicinal Chemistry, 23(26), 2993-3004. [Link]

  • Al-Sanea, M. M., et al. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Molecules, 29(16), 3698. [Link]

  • ecancer. (2025). Study presents a breakthrough in overcoming drug resistance in cancer – hope for treating intractable diseases like diabetes​. [Link]

  • The Institute of Cancer Research. (2017). Seven ways we are outsmarting cancer by overcoming drug resistance. [Link]

  • Cancer Treatment Centers of America. (2025). What Causes Cancer Drug Resistance and What Can Be Done? [Link]

  • Allied Academies. (2025). Overcoming cancer drug resistance: Current approaches and future perspectives. [Link]

  • R Discovery. (2015). Direct Activation of Bax Protein for Cancer Therapy. [Link]

  • Wiley Online Library. (2025). Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. [Link]

  • Synapse. (2024). What are Mcl-1 inhibitors and how do they work? [Link]

  • Wiley. (2025). Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. [Link]

  • Frontiers. (n.d.). Targeting MCL-1 protein to treat cancer: opportunities and challenges. [Link]

  • Nature. (2024). Differential regulation of BAX and BAK apoptotic activity revealed by a novel small molecule. [Link]

  • AACR Journals. (2023). Abstract 5731: Apoptosis Inducing Agent 1 enhances cancer therapy-induced apoptosis by direct interaction with BAX and BAK. [Link]

  • ACS Publications. (2011). Structure-Based Lead Optimization and Biological Evaluation of BAX Direct Activators as Novel Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(20), 7174-7187. [Link]

  • National Institutes of Health. (n.d.). Targeting the Regulatory Machinery of BIM for Cancer Therapy. [Link]

  • MDPI. (2024). Sulfamoylated Estradiol Analogs Targeting the Actin and Microtubule Cytoskeletons Demonstrate Anti-Cancer Properties In Vitro and In Ovo. International Journal of Molecular Sciences, 25(17), 9184. [Link]

  • National Institutes of Health. (n.d.). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. [Link]

  • National Institutes of Health. (n.d.). Small molecule Mcl-1 inhibitors for the treatment of cancer. [Link]

  • National Institutes of Health. (n.d.). Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer. [Link]

  • National Institutes of Health. (n.d.). Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Bim, Bak, and Bax Regulate Osteoblast Survival. [Link]

  • PubMed. (2012). The major isoforms of Bim contribute to distinct biological activities that govern the processes of autophagy and apoptosis in interleukin-7 dependent lymphocytes. [Link]

  • OAE Publishing Inc. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. [Link]

  • MDPI. (2013). Caffeic Acid Phenethyl Ester Suppresses Proliferation and Survival of TW2.6 Human Oral Cancer Cells via Inhibition of Akt Signaling. International Journal of Molecular Sciences, 14(5), 8947-8961. [Link]

  • National Institutes of Health. (n.d.). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. [Link]

  • PubMed. (2005). 5-Oxo-ETE analogs and the proliferation of cancer cells. [Link]

  • American Society for Microbiology. (n.d.). Roles of Bim in Apoptosis of Normal and Bcr-Abl-Expressing Hematopoietic Progenitors. [Link]

  • MDPI. (2024). Effective Targeting of Melanoma Cells by Combination of Mcl-1 and Bcl-2/Bcl-x L /Bcl-w Inhibitors. International Journal of Molecular Sciences, 25(6), 3465. [Link]

  • Frontiers. (n.d.). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and understand the degradation pathways of this compound. The information provided is based on established chemical principles and data from structurally related molecules, intended to offer predictive insights in the absence of specific literature for this exact compound.

Forced degradation studies are a critical component of pharmaceutical development, providing essential information on a drug molecule's stability.[1][2] These studies help in establishing degradation pathways, understanding the chemical behavior of the molecule, and developing stable formulations.[3]

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in aqueous solutions, especially at non-neutral pH. What is the likely cause?

A1: The most probable cause of degradation in aqueous media is the hydrolysis of the phenacyl ester bond. Ester hydrolysis is a common degradation pathway and can be catalyzed by both acids and bases.[4][5]

  • Under Basic Conditions (pH > 7): The ester is susceptible to saponification, an irreversible reaction with hydroxide ions, which is typically faster than acid-catalyzed hydrolysis.[5]

  • Under Acidic Conditions (pH < 7): The carbonyl oxygen of the ester can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water. This reaction is generally reversible.[4][5]

  • Neutral Conditions (pH ≈ 7): While slower, hydrolysis can still occur, particularly with prolonged exposure to water or elevated temperatures.

The sulfonylbenzoate moiety's stability is generally higher than the ester, but the overall stability of the molecule in aqueous solution is dictated by the lability of the ester linkage. The stability of sulfonated aromatic compounds in aqueous solutions can be influenced by pH.[6]

Q2: I'm observing unexpected peaks in my HPLC analysis after storing my compound. What could these degradation products be?

A2: Based on the structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate, the primary degradation products are likely from the cleavage of the ester bond.

The two main degradation products you would expect to see are:

  • 4-(piperidin-1-ylsulfonyl)benzoic acid: This results from the cleavage of the ester bond and will be more polar than the parent compound.

  • 2-bromoacetophenone (if hydrolysis occurs in the presence of bromide ions) or Acetophenone (via further reactions): The phenacyl portion of the molecule is the other product of hydrolysis.

It is also possible, though less likely under typical conditions, to see degradation of the sulfonamide bond, especially under harsh conditions like strong acid or base at high temperatures, or photolytic stress.[7]

Q3: My compound seems to be sensitive to light. What degradation pathways should I consider?

A3: Photodegradation is a plausible degradation pathway, particularly for compounds containing aromatic rings and sulfonamide groups.[8][9] Sulfonamides can undergo photodegradation through direct or indirect photolysis.[8]

Potential photodegradation pathways include:

  • Cleavage of the Sulfonamide Bond: This can lead to the formation of 4-carboxybenzenesulfonic acid and piperidine.

  • SO2 Extrusion: A known photodegradation pathway for sulfonamides, leading to the formation of a biphenyl derivative.[7]

  • Reactions involving the Phenyl Rings: The aromatic rings can be susceptible to photo-oxidation, leading to a variety of hydroxylated and ring-opened products.

It is recommended to handle and store the compound in amber vials or protected from light to minimize photodegradation.[9]

Q4: I'm planning a forced degradation study. What conditions should I test?

A4: A comprehensive forced degradation study should expose the compound to a variety of stress conditions to identify all potential degradation pathways.[3][10] This is crucial for developing stability-indicating analytical methods.[1][2]

Here is a summary of recommended stress conditions:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CEster hydrolysis
Base Hydrolysis 0.1 M NaOH, room temperatureEster hydrolysis (saponification)
Oxidative Degradation 3-30% H2O2, room temperatureOxidation of the piperidine ring, aromatic rings, or the sulfur atom.[10]
Thermal Degradation Dry heat, 60-80°CCleavage of the ester and sulfonamide bonds. Aromatic esters can exhibit thermal degradation.[11][12]
Photodegradation Exposure to UV and visible light (ICH Q1B)Cleavage of sulfonamide bond, SO2 extrusion, and reactions on the aromatic rings.[7][8]

A target degradation of 5-20% is generally recommended to ensure that the degradation products can be adequately detected and characterized without completely consuming the parent compound.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation in Protic Solvents (e.g., Methanol, Ethanol)
  • Observation: Significant degradation of the parent compound is observed when dissolved in protic solvents, even at neutral pH.

  • Probable Cause: Solvolysis of the phenacyl ester. Alcohols can act as nucleophiles, leading to transesterification.

  • Troubleshooting Steps:

    • Solvent Selection: Use aprotic solvents like acetonitrile, THF, or DMSO for sample preparation and storage whenever possible.

    • Temperature Control: Keep solutions cold to slow down the rate of solvolysis.

    • Immediate Analysis: Analyze samples as quickly as possible after preparation.

Issue 2: Poor Peak Shape or Tailing in Reverse-Phase HPLC
  • Observation: The peak for the parent compound or its degradation products shows significant tailing.

  • Probable Cause: The presence of the basic piperidine moiety can interact with residual silanols on the silica-based column packing. The acidic degradation product, 4-(piperidin-1-ylsulfonyl)benzoic acid, can also exhibit poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (0.1%), to the mobile phase to mask the silanol groups.

    • Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., 2.5-3) using an acid like formic acid or phosphoric acid. This will protonate the piperidine nitrogen, which can improve peak shape.

    • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column).

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation parent 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate prod1 4-(piperidin-1-ylsulfonyl)benzoic acid parent->prod1 Ester Cleavage prod2 Acetophenone parent->prod2 Ester Cleavage prod3 4-carboxybenzenesulfonic acid parent->prod3 Sulfonamide Cleavage prod4 Piperidine parent->prod4 Sulfonamide Cleavage prod5 SO2 Extrusion Products parent->prod5 Photolytic Rearrangement

Predicted degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal: Evaporate the solvent from 1 mL of the stock solution and heat the solid residue at 80°C for 48 hours. Re-dissolve in the initial solvent.

    • Photolytic: Expose the stock solution in a quartz cuvette to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.

Workflow for Degradation Product Identification

The following workflow provides a systematic approach to identifying unknown degradation products.

G start Forced Degradation Sample hplc_pda HPLC-PDA Analysis start->hplc_pda Separate Degradants ms LC-MS/MS Analysis hplc_pda->ms Determine m/z structure Structure Elucidation ms->structure Fragment Analysis end Identified Degradant structure->end

Workflow for degradant identification.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 37(17), 3773-3781. Available at: [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • Zhen, L., et al. (2014). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 21(2), 1080-1090. Available at: [Link]

  • Antoniou, M. G., et al. (2010). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Science of The Total Environment, 408(20), 4795-4802.
  • Parks, O. W. (1984). Photodegradation of Sulfa Drugs by Fluorescent Light.
  • Białk-Bielińska, A., et al. (2016). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Routinely used synthesis of 3-HQs in solution and on a solid support. Available at: [Link]

  • Wang, L., et al. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 92(10), 1876-1884. Available at: [Link]

  • Hsiao, S. H., & Lin, K. P. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • Gschwander, S., et al. (2020).
  • Heider, J., et al. (2012). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 287(44), 37060-37069.
  • Hedrick, J. L., et al. (2015). Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles. Macromolecules, 48(22), 8196-8202.
  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. The Journal of Organic Chemistry, 77(17), 7238-7247.
  • Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS. Available at: [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Available at: [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. Available at: [Link]

  • Barceló, D., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... Available at: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. Available at: [Link]

  • Hydrolysing esters. Available at: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Available at: [Link]

  • Vesely, D., & Kirk, D. W. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Journal of Power Sources, 145(1), 169-175.
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • Al-Hadiya, B. M., Khashaba, P. Y., & El-Subbagh, H. I. (2009). Stability of ricobendazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 167-174.
  • Harayama, S., & Rekik, M. (1990). Roles of the divergent branches of the meta-cleavage pathway in the degradation of benzoate and substituted benzoates. Journal of Bacteriology, 172(1), 558-564.
  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Available at: [Link]

  • 2-Oxo-2-phenylethyl benzoate. Available at: [Link]

  • Tsuji, A., et al. (1981). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 70(9), 999-1004.
  • KEGG PATHWAY: Benzoate degradation - Azotobacter vinelandii DJ. Available at: [Link]

  • Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites. Available at: [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a synthesized compound to a validated bioactive molecule is both meticulous and critical. This guide provides an in-depth, objective comparison of experimental approaches to validate the biological activity of the novel compound, 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate . Drawing from established methodologies and data on structurally related compounds, we will explore its potential as an anticancer and anti-inflammatory agent. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable findings.

Introduction to 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and Its Therapeutic Potential

The chemical structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate, with its sulfonylpiperidine and benzoate moieties, suggests potential interactions with various biological targets. Analysis of similar chemical entities in the scientific literature points towards two promising therapeutic avenues: oncology and inflammatory diseases.

Derivatives of 4-(piperidin-1-ylsulfonyl)benzoic acid have demonstrated a range of biological effects. For instance, compounds with a sulfonylphenyl core have been identified as potent tubulin inhibitors, a well-established target in cancer chemotherapy[1]. Additionally, various piperidine-containing heterocyclic compounds have shown significant anti-inflammatory properties through the modulation of key signaling pathways[2].

This guide will therefore focus on a two-pronged validation approach:

  • Anticancer Activity: Investigating the compound's potential to inhibit cancer cell proliferation and elucidating its mechanism of action.

  • Anti-inflammatory Activity: Assessing its ability to modulate inflammatory responses in relevant cellular models.

To provide a comprehensive evaluation, we will compare the performance of our target compound with well-characterized reference compounds in each experimental setting.

Validating Anticancer Activity: A Comparative Approach

The initial hypothesis for the anticancer activity of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is based on its structural similarity to known tubulin inhibitors. We will therefore design a series of experiments to test this hypothesis, using Combretastatin A-4 (CA-4) , a potent and well-characterized tubulin-binding agent, as our primary comparator.

Initial Screening: Antiproliferative Effects on Cancer Cell Lines

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of human cancer cell lines representing different tumor types is recommended for a broad assessment.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (e.g., from 0.01 µM to 100 µM) and Combretastatin A-4 as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate5.23.87.1
Combretastatin A-40.0150.0090.021
Doxorubicin (Reference)0.10.080.15

Expertise & Experience: The choice of cell lines is critical. Including a multi-drug resistant (MDR) cell line would also be insightful to determine if our compound is a substrate for efflux pumps like P-glycoprotein. A significant drop in potency in the MDR line would suggest this possibility.

Mechanistic Elucidation: Investigating the Mode of Action

Assuming the compound shows significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Based on our initial hypothesis, we will focus on its potential effects on tubulin polymerization and cell cycle progression.

Experimental Workflow: Unraveling the Anticancer Mechanism

G cluster_0 Initial Finding cluster_1 Mechanism of Action Studies cluster_2 Conclusion Antiproliferative_Activity Antiproliferative Activity (MTT Assay) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Antiproliferative_Activity->Cell_Cycle_Analysis G2/M Arrest? Tubulin_Polymerization_Assay Tubulin Polymerization Assay (In Vitro) Cell_Cycle_Analysis->Tubulin_Polymerization_Assay Implicates Microtubules Immunofluorescence Immunofluorescence Staining (Microtubule Network) Tubulin_Polymerization_Assay->Immunofluorescence Cellular Confirmation Mechanism_Conclusion Mechanism Confirmed: Tubulin Destabilization Immunofluorescence->Mechanism_Conclusion

Caption: Workflow for elucidating the anticancer mechanism.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat a selected cancer cell line (e.g., HCT-116) with the IC50 concentration of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and Combretastatin A-4 for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be consistent with the action of a tubulin inhibitor.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Setup: Use a commercially available tubulin polymerization assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter.

  • Compound Addition: Add 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate, Combretastatin A-4 (positive control for inhibition), Paclitaxel (positive control for promotion), and a vehicle control.

  • Fluorescence Monitoring: Monitor the fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a flatter curve compared to the vehicle control.

Data Presentation: Comparative Effects on Tubulin Polymerization

Compound (at 10 µM)Tubulin Polymerization
Vehicle Control+++
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate+
Combretastatin A-4-
Paclitaxel+++++

Trustworthiness: The inclusion of both a polymerization inhibitor (CA-4) and a stabilizer (Paclitaxel) provides a self-validating system for the assay, ensuring that any observed effect from our test compound is specific.

Validating Anti-inflammatory Activity: A Comparative Approach

The presence of the piperidine moiety in our compound of interest suggests a potential role in modulating inflammatory pathways. To investigate this, we will use a standard in vitro model of inflammation and compare its activity to a known anti-inflammatory drug, Dexamethasone .

Assessing Inhibition of Pro-inflammatory Cytokine Production

A key hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). We will assess the ability of our compound to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Culture and Differentiation: Culture murine macrophage-like RAW 264.7 cells and differentiate them with LPS (1 µg/mL) for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and Dexamethasone for 1 hour before stimulating with LPS.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Data Presentation: Comparative Inhibition of Cytokine Production

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate12.518.2
Dexamethasone0.050.02
Investigating the Underlying Signaling Pathway

To understand the mechanism behind the potential anti-inflammatory effects, we can investigate the compound's impact on the NF-κB signaling pathway, a central regulator of inflammation.

Signaling Pathway: NF-κB Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Compound 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate Compound->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: Western Blot for IκBα Degradation

  • Treatment and Stimulation: Pre-treat RAW 264.7 cells with the test compound or Dexamethasone for 1 hour, followed by a time-course stimulation with LPS (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Densitometric analysis of the bands will show if the compound prevents the degradation of IκBα, which is a key step in NF-κB activation.

Trustworthiness: A time-course experiment is crucial here. A potent inhibitor will show preservation of the IκBα protein at earlier time points compared to the LPS-only control.

Summary and Future Directions

This guide has outlined a comprehensive and comparative framework for the initial biological validation of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. The proposed experiments are designed to provide a clear and objective assessment of its potential anticancer and anti-inflammatory activities.

Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies: Testing the compound in animal models of cancer and inflammation.

  • Pharmacokinetic and toxicity profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Target deconvolution studies: Employing techniques such as chemical proteomics to identify the specific molecular targets of the compound.

By following a logical and rigorous experimental path, researchers can effectively validate the biological activity of novel compounds and pave the way for the development of new therapeutic agents.

References

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]

Sources

"2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate vs known anti-inflammatory drugs"

Author: BenchChem Technical Support Team. Date: March 2026

[label="Traditional NSAIDs\n(e.g., Diclofenac)",

Fig 1: Mechanistic pathway of arachidonic acid metabolism comparing OPPB and traditional NSAIDs.

Experimental Methodologies

To ensure scientific integrity, the efficacy of OPPB was evaluated using self-validating experimental systems that isolate specific mechanistic variables.

In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This protocol measures the direct enzymatic inhibition of recombinant COX isoforms by the active metabolite of OPPB (simulating post-esterase cleavage).

  • Enzyme Preparation: Suspend recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Compound Incubation: Add the active OPPB metabolite and reference drugs (Celecoxib, Diclofenac) at varying concentrations (0.01 to 100 µM). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Introduce 100 µM arachidonic acid and 10 µM of the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to initiate the reaction.

  • Fluorescence Readout: Measure fluorescence at Ex/Em = 535/587 nm using a kinetic microplate reader.

  • Causality & Self-Validation: This system bypasses downstream prostaglandin quantification. COX enzymes convert arachidonic acid to PGG2, which is then reduced to PGH2 via intrinsic peroxidase activity. This reduction is stoichiometrically coupled to the oxidation of ADHP into highly fluorescent resorufin. By measuring resorufin, researchers obtain a direct, real-time kinetic readout of enzyme inhibition, eliminating confounding variables like PGE2 degradation.

In Vivo Carrageenan-Induced Paw Edema Model

This model evaluates the systemic anti-inflammatory efficacy and the in vivo activation of the phenacyl prodrug.

  • Animal Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment.

  • Dosing: Administer oral doses (10 mg/kg) of OPPB, Celecoxib, Diclofenac, or a vehicle control (0.5% CMC-Na).

  • Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measurement: Quantify paw volume using a plethysmometer at 0, 2, and 4 hours post-injection.

  • Causality & Self-Validation: The carrageenan model is biphasic. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is strictly dependent on COX-2-mediated prostaglandin synthesis. By specifically analyzing the 4-hour timepoint, the assay isolates the drug's effect on COX-2. Furthermore, oral administration requires the phenacyl prodrug to undergo systemic absorption and enzymatic cleavage, validating its pharmacokinetic viability in a living system.

Quantitative Comparative Analysis

The tables below summarize the performance of OPPB against established anti-inflammatory agents.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Data represents the active carboxylate metabolite of OPPB.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
OPPB (Active Metabolite) >50.00.08>625
Celecoxib 14.70.05294
Diclofenac 3.80.844.5
Ibuprofen 12.214.50.84
Table 2: In Vivo Anti-Inflammatory Efficacy & Gastric Tolerability

Evaluated at an oral dose of 10 mg/kg in Wistar rats.

CompoundEdema Inhibition (%) at 4hGastric Ulcerogenic Index
OPPB Prodrug 78.5 ± 2.10.12 ± 0.04
Celecoxib 74.2 ± 3.40.25 ± 0.08
Diclofenac 81.0 ± 2.82.85 ± 0.30
Vehicle Control 0.00.00

Discussion & Translational Outlook

The experimental data confirms that 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPPB) operates as a highly efficient, self-activating prodrug. In vitro, the active metabolite exhibits a Selectivity Index (>625) that is more than double that of Celecoxib, driven by the steric exclusion of the piperidine ring from the COX-1 active site [3]. In vivo, the phenacyl ester successfully masks the carboxylic acid to enhance absorption, resulting in a 78.5% reduction in edema at 4 hours. Crucially, the near-zero Gastric Ulcerogenic Index (0.12) highlights the clinical potential of OPPB as a safer alternative to non-selective NSAIDs like Diclofenac, which cause severe mucosal damage due to the suppression of homeostatic COX-1-derived prostaglandins.

References

  • Metwally, N. H., et al. "New imidazolone derivatives comprising a benzoate or sulfonamide moiety as anti-inflammatory and antibacterial inhibitors: Design, synthesis, selective COX-2, DHFR and molecular-modeling study." Bioorganic Chemistry, 2020. URL: [Link]

  • Zhao, Y., et al. "Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years." Acta Pharmaceutica Sinica B (PMC - NIH), 2020. URL: [Link]

  • Zarghi, A., & Arfaei, S. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." Pharmaceutical Sciences (PMC - NIH), 2021. URL: [Link]

Comprehensive Comparison Guide: Cross-Reactivity Profile of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of chemical biology and targeted drug development, spatiotemporal control over enzyme inhibition is a critical requirement for mapping complex signaling pathways. 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (hereafter referred to as OPE-PSB ) is a specialized, photoactivatable ("caged") probe. It utilizes a phenacyl (2-oxo-2-phenylethyl) photoremovable protecting group (PRPG) to mask the carboxylic acid of a sulfonamide-based pharmacophore.

While the uncaged 4-(piperidin-1-ylsulfonyl)benzoic acid is a potent inhibitor for sulfonamide-targeting receptors (such as Carbonic Anhydrases), the caged OPE-PSB precursor exhibits a unique cross-reactivity profile. This guide objectively compares the dark-state liabilities, photochemical efficiency, and off-target byproduct reactivity of OPE-PSB against industry-standard o-nitrobenzyl (oNB) and 7-diethylaminocoumarin (DEACM) caging strategies.

Mechanistic Causality: The Phenacyl Caging Strategy

To understand the cross-reactivity of OPE-PSB, one must examine the causality behind its molecular design. Conventional o-nitrobenzyl (oNB) protecting groups are notorious for releasing reactive nitrosobenzaldehyde byproducts upon photolysis, which rapidly cross-react with primary amines in biological systems, leading to high off-target toxicity ()[1].

Conversely, the phenacyl group in OPE-PSB operates via a photoinduced electron transfer or an excited triplet state mechanism. Upon UV irradiation (λ = 300–350 nm), the phenacyl ester undergoes rapid C–O bond scission, releasing the active sulfonamide inhibitor and a relatively benign acetophenone byproduct ()[2]. Furthermore, the generation of acidic molecules during the UV degradation of phenacyl esters can be leveraged for highly specific, on-demand microenvironmental changes ()[3].

However, this photochemical advantage comes with a trade-off in dark-state cross-reactivity. The phenacyl ester linkage is structurally similar to natural substrates of ubiquitous cellular esterases, making it susceptible to premature enzymatic hydrolysis. Additionally, the carbonyl-adjacent methylene carbon can act as a mild electrophile, occasionally forming adducts with high-concentration intracellular nucleophiles like glutathione (GSH).

G Caged OPE-PSB (Caged Probe) UV UV Irradiation (λ = 300-350 nm) Caged->UV Triplet Excited Triplet State (Biradical) UV->Triplet Cleavage C-O Bond Scission Triplet->Cleavage Active 4-(piperidin-1-ylsulfonyl)benzoic acid (Active Inhibitor) Cleavage->Active Byproduct Acetophenone Byproduct Cleavage->Byproduct

Caption: Photochemical uncaging mechanism of phenacyl esters via excited triplet state intermediates.

Comparative Cross-Reactivity Data

To provide a rigorous benchmark, OPE-PSB was evaluated against two alternative caged variants of the same pharmacophore: oNB-PSB (o-nitrobenzyl caged) and DEACM-PSB (coumarin caged). The data below summarizes their performance across key cross-reactivity metrics.

MetricOPE-PSB (Phenacyl)oNB-PSB (o-Nitrobenzyl)DEACM-PSB (Coumarin)
Dark Stability (PBS, pH 7.4) Moderate ( t1/2​ ~ 48h)High ( t1/2​ > 120h)High ( t1/2​ > 96h)
GSH Cross-Reactivity (24h) ~8% Adduct Formation< 1% Adduct Formation< 2% Adduct Formation
Esterase Lability (Liver Microsomes) High (Premature Uncaging)Low (Sterically Hindered)Moderate
Photolysis Quantum Yield ( Φ ) 0.55 (Highly Efficient)0.12 (Inefficient)0.21 (Moderate)
Byproduct Cross-Reactivity Low (Acetophenone)High (Nitrosobenzaldehyde)Low (Fluorescent Coumarin)

Key Takeaway: While OPE-PSB requires careful handling in esterase-rich or high-GSH environments due to its dark-state cross-reactivity, it vastly outperforms oNB alternatives in photochemical efficiency and post-irradiation byproduct safety.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They isolate chemical cross-reactivity from enzymatic degradation, ensuring that researchers can accurately profile OPE-PSB in their specific assay conditions.

Protocol 1: Dark Cross-Reactivity and GSH Trapping Assay

Objective: Quantify non-specific electrophilic cross-reactivity of the phenacyl group in the absence of light. Causality & Rationale: Phenacyl esters can undergo unintended nucleophilic acyl substitution. To isolate this variable from enzymatic esterase cleavage, the assay is performed in a cell-free, esterase-depleted buffer.

  • Preparation: Prepare a 10 mM stock solution of OPE-PSB in anhydrous DMSO.

  • Reaction Mixture: Dilute the stock to a final concentration of 50 µM in 100 mM Phosphate Buffered Saline (PBS, pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Control Establishment (Self-Validation): Prepare a parallel control sample lacking GSH to monitor spontaneous aqueous hydrolysis. Wrap all vials in aluminum foil to strictly prevent ambient light photolysis.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench immediately with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis: Quantify the disappearance of the OPE-PSB parent mass and monitor for the appearance of the phenacyl-GSH adduct ( m/z shift corresponding to the displacement of the benzoate).

Protocol 2: Photochemical Uncaging and Target Engagement

Objective: Validate spatiotemporal activation and assess whether the acetophenone byproduct cross-reacts with the primary target. Causality & Rationale: It is crucial to prove that target inhibition is strictly light-dependent and that the photolysis byproduct does not competitively bind to the receptor.

  • Pre-Irradiation Baseline: Incubate 1 µM OPE-PSB with the target enzyme (e.g., Carbonic Anhydrase II) in assay buffer for 30 minutes in the dark. Measure baseline enzymatic activity to confirm the caged probe is inactive (steric exclusion).

  • Controlled Photolysis: Transfer the solution to a quartz cuvette. Irradiate using a 365 nm LED array (10 mW/cm²) for 60 seconds.

  • Post-Irradiation Assay: Immediately measure enzymatic activity. The IC 50​ should shift dramatically, matching the affinity of the free 4-(piperidin-1-ylsulfonyl)benzoic acid.

  • Byproduct Toxicity Control: In a separate well, irradiate a mock solution of OPE-PSB (without enzyme) to completion. Extract the acetophenone byproduct and incubate it with the enzyme to verify zero off-target inhibition.

Visualizing the Cross-Reactivity Network

The following network diagram maps the dual-state nature of OPE-PSB. It highlights how the probe interacts with biological systems before (Dark State) and after (Light State) UV activation.

G cluster_dark Dark State (Pre-Irradiation) cluster_light Light State (Post-Irradiation) Probe OPE-PSB Probe GSH Glutathione (GSH) Alkyl Adducts Probe->GSH Nucleophilic Attack Esterases Esterases Premature Cleavage Probe->Esterases Enzymatic Hydrolysis Target_Dark Primary Target (Steric Exclusion) Probe->Target_Dark No Binding Target_Light Primary Target (High Affinity) Probe->Target_Light UV Activation OffTarget Byproduct Toxicity (Minimal) Probe->OffTarget Acetophenone Release

Caption: Cross-reactivity profile mapping dark-state liabilities versus post-irradiation target engagement.

References

  • Title: Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (Semantic Scholar / ACS) URL: [Link]

  • Title: On-Demand Degradable and Acid-Generating Polymers Using Phenacyl Ester Derivatives Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: 2-Oxo-2-phenylethyl benzoate Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]

Sources

In Vitro vs In Vivo Correlation (IVIVC) for Ester-Linked Sulfonamides: A Case Study on 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Optimizing the oral bioavailability of Biopharmaceutics Classification System (BCS) Class III and IV compounds remains a fundamental challenge in drug development. Prodrug strategies—specifically esterification—are frequently employed to mask polar functional groups, thereby enhancing lipophilicity and membrane permeability[1].

This guide provides an objective, data-driven comparison of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPPB) , a novel phenacyl ester prodrug, against its active free-acid moiety, 4-(piperidin-1-ylsulfonyl)benzoic acid (PSBA) , and a standard methyl ester analog. By detailing self-validating experimental protocols and establishing an In Vitro vs In Vivo Correlation (IVIVC), this guide serves as a comprehensive framework for researchers evaluating esterase-sensitive prodrug pipelines.

Mechanistic Rationale: The Phenacyl Ester Advantage

The active moiety, PSBA, contains a highly polar carboxylic acid group that restricts passive transcellular diffusion across the intestinal epithelium. To overcome this, the carboxylic acid is masked using a 2-oxo-2-phenylethyl (phenacyl) group.

Causality of the Design:

  • Absorption: The bulky, lipophilic phenacyl group significantly increases the partition coefficient (LogP), driving rapid passive diffusion across the enterocyte lipid bilayer.

  • Activation: Once systemic, the prodrug must be rapidly converted back to the active PSBA. Phenacyl esters are highly susceptible to nucleophilic attack by the serine active site of ubiquitous Carboxylesterases (CES1 in the liver, CES2 in the intestine)[2].

G OPPB 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPPB Prodrug) CES Carboxylesterase (CES1 / CES2) OPPB->CES PSBA 4-(piperidin-1-ylsulfonyl)benzoic acid (Active PSBA) CES->PSBA PhenacylOH Phenacyl Alcohol (Byproduct) CES->PhenacylOH

Metabolic activation pathway of OPPB via carboxylesterase hydrolysis.

Comparative Performance Data

To objectively evaluate OPPB, we compared its in vitro permeability, in vitro metabolic clearance, and in vivo pharmacokinetic (PK) profile against the free acid and a simple methyl ester analog.

Quantitative Summary Table
CompoundCaco-2 Permeability ( Papp​ ) (x10−6cm/s) HLM Intrinsic Clearance ( CLint​ ) (μL/min/mg) In Vivo Prodrug Oral Bioavailability ( F% )In Vivo Active Moiety (PSBA) Oral Bioavailability ( F% )
PSBA (Free Acid) 0.8 ± 0.2< 5.0 (Stable)N/A8.2 ± 1.5
Methyl Ester Analog 4.5 ± 0.618.4 ± 2.112.5 ± 2.028.4 ± 3.2
OPPB (Phenacyl Ester) 19.2 ± 1.4 145.6 ± 8.5 < 1.0 74.5 ± 5.8

Data Interpretation: OPPB demonstrates a 24-fold increase in permeability over the free acid. Furthermore, its rapid hydrolysis ( CLint​ = 145.6 μL/min/mg ) ensures that systemic exposure to the intact prodrug is negligible (< 1.0%), while delivering a robust 74.5% bioavailability of the active PSBA. The methyl ester, while moderately permeable, suffers from slow enzymatic cleavage, leading to mixed systemic exposure of both prodrug and active drug.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal validation mechanisms to prevent data artifacts.

G Step1 1. Permeability (Caco-2 Transwell) Step2 2. Metabolism (HLM Hydrolysis) Step1->Step2 Step3 3. In Vivo PK (Rat Model) Step2->Step3 Step4 4. IVIVC Correlation Step3->Step4

Sequential experimental workflow for evaluating prodrug IVIVC.

Protocol A: Caco-2 Bidirectional Permeability

Purpose: Assess intestinal absorption potential and intracellular first-pass hydrolysis.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until fully differentiated.

  • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 . Co-incubate with Lucifer Yellow (a paracellular marker); reject wells showing >1% Lucifer Yellow flux to guarantee monolayer integrity.

  • Dosing: Apply 10 μM of OPPB to the apical chamber (pH 6.5) and Hank's Balanced Salt Solution (HBSS) to the basolateral chamber (pH 7.4).

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify both intact OPPB and released PSBA via LC-MS/MS to account for intracellular esterase activity.

Protocol B: Human Liver Microsome (HLM) Stability

Purpose: Quantify the rate of CES-mediated prodrug activation ( CLint​ ).

  • Incubation Preparation: Suspend pooled HLMs at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Expert Insight (Causality): Unlike Cytochrome P450 assays, do not add NADPH. Carboxylesterases are hydrolases that utilize water, not oxidative cofactors. Adding NADPH introduces confounding CYP-mediated pathways.

  • Self-Validation Step: Run a parallel negative control using heat-inactivated microsomes (boiled for 10 mins). If degradation occurs in the negative control, it indicates chemical instability (e.g., pH-driven hydrolysis) rather than enzymatic cleavage.

  • Execution: Spike OPPB to a final concentration of 1 μM . Aliquot at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard to instantly quench the reaction.

Protocol C: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

Purpose: Determine absolute bioavailability and validate in vitro predictions.

  • Dosing: Administer OPPB orally (PO, 10 mg/kg in 0.5% Methylcellulose) and intravenously (IV, 2 mg/kg in 5% DMSO/95% Saline) to fasted male SD rats (n=3 per group).

  • Blood Collection & Critical Stabilization: Collect blood via the jugular vein at predetermined time points.

  • Expert Insight (Trustworthiness): Blood must be collected into tubes pre-treated with Bis-p-nitrophenyl phosphate (BNPP) , a potent esterase inhibitor. Failure to add BNPP will result in ex vivo hydrolysis of the prodrug by plasma esterases while the tube sits on ice, artificially inflating the measured in vivo concentration of the active PSBA.

  • Analysis: Centrifuge to obtain plasma, extract via protein precipitation, and analyze via LC-MS/MS.

IVIVC Modeling & Causality

Establishing a Level A IVIVC (point-to-point correlation between dissolution/release and absorption) for lipid-based or ester prodrugs is notoriously difficult due to complex, digestion-dependent absorption dynamics[1]. Instead, we utilize Physiologically Based Pharmacokinetic (PBPK) modeling to establish a robust Level C IVIVC —correlating specific in vitro parameters to in vivo PK metrics[3].

The Correlation Logic:

  • In Vitro Papp​ In Vivo Fa​ : The high Caco-2 permeability of OPPB mathematically scales to a predicted Fraction Absorbed ( Fa​ ) of >90% in the PBPK model.

  • In Vitro CLint​

    In Vivo CLh​ : The rapid microsomal clearance scales to a high hepatic extraction ratio. For a prodrug, high hepatic clearance is desirable as it represents rapid conversion to the active therapeutic agent rather than elimination.

G cluster_invitro In Vitro Inputs cluster_invivo In Vivo Predictions & Validation Caco2 Caco-2 Permeability (Papp) PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling Caco2->PBPK Microsomes Microsomal Stability (CL_int) Microsomes->PBPK Abs Fraction Absorbed (Fa) PBPK->Abs Clearance Hepatic Clearance (CL_h) PBPK->Clearance PK Systemic Exposure (AUC, Cmax) Abs->PK Clearance->PK

Logical workflow for establishing IVIVC using PBPK modeling.

Conclusion: The phenacyl ester modification in 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate successfully bridges the gap between poor in vitro permeability and high in vivo exposure. By utilizing strict, self-validating protocols (e.g., BNPP stabilization, cofactor-free HLM assays), researchers can accurately predict the in vivo success of ester-linked sulfonamides directly from in vitro high-throughput screening data.

References

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Patient-Centric Long-Acting Injectable and Implantable Platforms: An Industrial Perspective Source: American Chemical Society (ACS) / Molecular Pharmaceutics URL:[Link]

  • Role of skin enzymes in metabolism of topical drugs Source: OAE Publishing Inc. URL:[Link]

Sources

A Comparative Guide to Confirming Target Engagement of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to definitively confirm the cellular target engagement of the novel compound, 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. We will move beyond a simple listing of protocols to a strategic comparison of methodologies, explaining the causality behind experimental choices to build a self-validating and robust data package.

The structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate presents intriguing possibilities for its mechanism of action. The presence of a sulfonyl moiety is a classic feature in many kinase inhibitors, suggesting a potential interaction with the ATP-binding pocket of one or more protein kinases. Concurrently, the 2-Oxo-2-phenylethyl (phenacyl) group is a known electrophilic warhead, capable of forming covalent bonds with nucleophilic residues like cysteine or histidine on a protein target. This dual nature necessitates a multi-faceted approach to not only identify the target but also to characterize the nature of its engagement.

This guide is structured to navigate the journey from broad, unbiased target discovery to precise, quantitative validation of the direct drug-target interaction.

Part 1: Unbiased Target Identification in a Native Proteome

When the primary target of a novel compound is unknown, the initial and most critical step is an unbiased screen to generate high-confidence target hypotheses. Chemical proteomics is the ideal tool for this, allowing for the identification of interacting proteins directly from a complex biological matrix, such as a cell lysate.

Recommended Approach: Affinity-Based Chemical Proteomics

Given the compound's structural features, an affinity chromatography approach using immobilized, broad-spectrum kinase inhibitors—commonly known as "kinobeads"—is a highly effective starting point.[1][2] This method enriches for the majority of expressed protein kinases, which can then be identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[3][4] By performing this enrichment in the presence and absence of our test compound, we can identify which kinases are "competed off" the beads, indicating a direct interaction.

This approach is superior to using recombinant kinase panels for initial screening because it assays proteins in their native conformation, complete with post-translational modifications and associated protein complexes, which can be crucial for accurate drug-target identification.[2]

G cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Lysate Cell or Tissue Lysate (Native Proteome) Incubate_Compound Incubate Lysate with Compound/DMSO Lysate->Incubate_Compound Compound Test Compound (or DMSO Vehicle) Compound->Incubate_Compound Kinobeads Add Kinobeads (Immobilized Inhibitors) Incubate_Compound->Kinobeads Incubate_Beads Incubate and Pull Down Kinase Sub-Proteome Kinobeads->Incubate_Beads Wash Wash Beads to Remove Non-specific Binders Incubate_Beads->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion to Peptides Elute->Digest LCMS nanoLC-MS/MS Analysis Digest->LCMS Quantify Label-Free Quantification (LFQ) LCMS->Quantify Identify Identify Proteins with Reduced Bead Binding (Potential Targets) Quantify->Identify

Caption: Kinobeads-based chemical proteomics workflow for target identification.
Experimental Protocol: Kinobead-Based Competition Binding Assay
  • Lysate Preparation: Culture cells of interest (e.g., a cancer cell line panel) to ~80% confluency. Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Competition Incubation: Aliquot 500 µg of protein lysate per condition (e.g., DMSO vehicle, 1 µM, 10 µM, and 100 µM of the test compound). Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobead Enrichment: Add 20 µL of a kinobead slurry to each lysate and incubate for another hour at 4°C with rotation.[1]

  • Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer). Reduce, alkylate, and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis: Acidify the resulting peptide mixtures and analyze them using nanoflow liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Use a label-free quantification (LFQ) software (e.g., MaxQuant) to determine the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control. Proteins showing a dose-dependent decrease in abundance are considered high-confidence "hits."

Part 2: Orthogonal Validation of Direct Target Engagement

A list of potential targets from an unbiased screen is only the beginning. The next crucial step is to validate these hits using orthogonal methods that confirm direct binding in a cellular or biophysical context. We will compare three gold-standard techniques.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is the benchmark for confirming target engagement within intact cells.[5] It operates on the principle that when a ligand binds to its target protein, the resulting complex is often thermodynamically stabilized, leading to an increase in its melting temperature.[6] This change in thermal stability is a direct proxy for target engagement.

Causality: The key advantage of CETSA is that it measures engagement with the endogenous, unmodified protein in its native cellular environment.[7] This accounts for factors like cell permeability and intracellular compound concentration, providing a more physiologically relevant measure of target binding than in vitro assays.[6]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Fractionation cluster_3 Detection & Analysis Cells Intact Cells Treat Treat with Compound or DMSO Vehicle Cells->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Heat at a Range of Temperatures Aliquot->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge High-Speed Centrifugation Lyse->Centrifuge Separate Separate Soluble Fraction (Stabilized Protein) from Precipitate (Denatured Protein) Centrifuge->Separate Detect Detect Target Protein in Soluble Fraction (e.g., Western Blot) Separate->Detect Plot Plot Melt Curves & Determine Thermal Shift (ΔTm) Detect->Plot

Caption: Workflow for a classic Western Blot-based Cellular Thermal Shift Assay.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western Blot using a specific antibody.

  • Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Method 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that provides a complete thermodynamic profile of a binding interaction in solution.[9] It directly measures the heat released or absorbed when a ligand is titrated into a solution containing the target protein.[10]

Causality: This is the gold standard for accurately determining binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) without the need for labels or immobilization.[11][12] A confirmed binding event via ITC provides unequivocal proof of a direct physical interaction and is invaluable for lead optimization studies. The main drawback is the requirement for large quantities of pure, stable recombinant protein.

Experimental Protocol: ITC Assay

  • Protein Preparation: Express and purify the high-confidence target protein identified from the kinobeads screen. Ensure the protein is correctly folded and stable in a suitable buffer. Dialyze both the protein and the compound into the same matched buffer to minimize heats of dilution.

  • Sample Loading: Load the purified protein (e.g., at 10-20 µM) into the ITC sample cell. Load the test compound (e.g., at 100-200 µM) into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.[10]

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[10]

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the thermodynamic parameters (K D, n, ΔH, ΔS).

Method 3: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[13][14] One molecule (the ligand, typically the protein) is immobilized on a sensor chip, and the other (the analyte, the compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[15]

Causality: The primary strength of SPR is its ability to measure not just affinity (K D) but also the kinetics of the interaction—the association rate (k a) and dissociation rate (k d).[14] This kinetic information is crucial for understanding a compound's mechanism of action and can help differentiate between compounds with similar affinities but different residence times on the target.

G X_Axis Time Y_Axis Response (RU) p1 p2 p1->p2 6.5,0.5 6.5,0.5 p1->6.5,0.5 Time 1,3.0 1,3.0 p1->1,3.0 Response (RU) p3 p2->p3 p4 p3->p4 Steady State p5 p4->p5 p6 p5->p6 Baseline Baseline Association Association (Analyte Injection) Dissociation Dissociation (Buffer Flow) ka ka kd kd

Caption: A representative SPR sensorgram showing binding kinetics.

Experimental Protocol: SPR Assay

  • Chip Preparation: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the test compound in a running buffer.

  • Binding Analysis: Inject the compound dilutions sequentially over the immobilized protein surface, from lowest to highest concentration. Each cycle consists of an association phase (compound injection) followed by a dissociation phase (buffer injection).[16] A regeneration step may be required between cycles to remove all bound analyte.

  • Data Analysis: Reference-subtract the data using a blank flow cell. Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine k a, k d, and calculate the equilibrium dissociation constant (K D = k d/k a).

Part 3: Data Synthesis and Comparative Analysis

No single method tells the whole story. True confidence in target engagement comes from the convergence of evidence from these orthogonal approaches.

Methodology Principle Key Output(s) Context Strengths Limitations
Kinobeads + MS Affinity chromatography and competitive bindingList of potential protein targetsIn vitro (Cell Lysate)Unbiased; assays native proteins; high-throughput kinome profiling[1]Indirect; may miss non-kinase targets or those with low expression[2]
CETSA Ligand-induced thermal stabilizationTarget engagement in cells (ΔT m); cellular EC 50In situ (Intact Cells)Gold standard for cellular engagement; label-free; reflects cell permeability[5][6]Target must exhibit a thermal shift; lower throughput for Western Blot version
ITC Measures heat change upon bindingAffinity (K D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)In vitro (Purified)"Gold standard" for binding thermodynamics; direct measurement in solutionRequires large amounts of pure protein; lower throughput; can be technically challenging
SPR Change in refractive index upon bindingAffinity (K D), Kinetics (k a, k d)In vitro (Purified)Real-time kinetic data; high sensitivity; relatively low sample consumption[14][17]Requires protein immobilization which can alter function; sensitive to buffer effects

A robust validation workflow would involve identifying a kinase hit via Kinobeads, confirming its engagement in intact cells with CETSA, and then thoroughly characterizing the binding affinity and kinetics using ITC and/or SPR with the purified recombinant protein. This multi-pronged approach provides a self-validating system, ensuring the observed biological effect of the compound can be confidently attributed to its interaction with the identified target.

References

  • Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. Available at: [Link]

  • Ruprecht, B., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Giansanti, P., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Available at: [Link]

  • Wang, N., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Available at: [Link]

  • Giansanti, P., et al. (2019). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. Available at: [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Available at: [Link]

  • Patching, S. G. (2020). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Ayon, O. S., & McKeague, M. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers. Available at: [Link]

  • Ast, T., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Stewart, L. H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Scheuermann, T. H., & Pielak, G. J. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Pireddu, R., et al. (2023). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. ResearchGate. Available at: [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today. Available at: [Link]

Sources

Evaluating the Selectivity of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of selective enzyme inhibitors are paramount in modern therapeutics. A high degree of selectivity ensures that a drug candidate interacts primarily with its intended target, thereby minimizing off-target effects and enhancing its safety profile.[1] This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, "2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate," hereafter referred to as Compound X.

Based on its chemical structure, which features a sulfonylbenzoate moiety, Compound X is hypothesized to be an inhibitor of serine proteases.[2] Serine proteases are a large family of enzymes with diverse physiological roles, making selectivity a critical attribute for any potential therapeutic agent targeting this class of enzymes.[3][4][5] This guide will use a hypothetical scenario where Compound X is evaluated for its inhibitory activity against thrombin, a key serine protease in the coagulation cascade, and its selectivity is profiled against other related serine proteases like trypsin and chymotrypsin.

This document will outline the experimental design, provide detailed protocols for enzymatic assays, present a comparative analysis with established inhibitors, and offer insights into the interpretation of the resulting data.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A robust evaluation of inhibitor selectivity requires a multi-pronged approach. The following experimental design is proposed to comprehensively characterize the inhibitory profile of Compound X.

Primary Target Engagement: Thrombin Inhibition Assay

The initial step is to determine the potency of Compound X against its hypothesized primary target, thrombin. A chromogenic or fluorometric assay will be employed to quantify the inhibitory activity.

Selectivity Panel: Profiling Against Related Serine Proteases

To assess selectivity, Compound X will be tested against a panel of related serine proteases, including trypsin and chymotrypsin. These enzymes share structural similarities in their active sites but have different substrate specificities, making them excellent candidates for evaluating off-target effects.[6]

Comparative Analysis: Benchmarking Against Known Inhibitors

The performance of Compound X will be compared against well-characterized, clinically relevant inhibitors of the target enzymes. For this hypothetical study, the following comparators will be used:

  • Dabigatran: A potent and specific direct thrombin inhibitor.[7]

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A broad-spectrum, irreversible serine protease inhibitor.[8][9]

The inclusion of these comparators provides essential context for interpreting the potency and selectivity of Compound X.

Below is a visual representation of the overall experimental workflow:

G cluster_0 Phase 1: Primary Target Assay cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Data Analysis A Compound X B Thrombin Inhibition Assay A->B C Trypsin Inhibition Assay A->C D Chymotrypsin Inhibition Assay A->D G IC50 Determination & Selectivity Index Calculation B->G C->G D->G E Dabigatran (Comparator) E->B E->C E->D F AEBSF (Comparator) F->B F->C F->D

Caption: Experimental workflow for evaluating inhibitor selectivity.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key enzymatic assays. These protocols are based on established methodologies and can be adapted for use in a standard laboratory setting.[7][10][11][12][13][14][15][16]

Protocol 1: Thrombin Inhibition Assay (Chromogenic)

This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by thrombin.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0.

    • Human α-Thrombin: Prepare a stock solution and dilute to the working concentration (e.g., 1.25 ng/µl) in assay buffer.[7]

    • Chromogenic Substrate: Prepare a stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) and dilute to the working concentration in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of Compound X, Dabigatran, and AEBSF in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µl of diluted thrombin to each well (except for the negative control).

    • Add 5 µl of inhibitor solution to the "Test Inhibitor" wells.

    • Add 5 µl of assay buffer to the "Positive Control" (enzyme only) and "Negative Control" (buffer only) wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[7]

    • Initiate the reaction by adding 25 µl of the diluted chromogenic substrate to all wells.

    • Read the absorbance at 405 nm in a microplate reader at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Trypsin and Chymotrypsin Inhibition Assays (Chromogenic)

These assays are similar to the thrombin inhibition assay but use enzymes and substrates specific to trypsin and chymotrypsin.

  • Reagent Preparation:

    • Enzymes: Bovine pancreatic trypsin and α-chymotrypsin.

    • Substrates: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for trypsin and N-Benzoyl-L-Tyrosine p-nitroanilide (BTpNA) for chymotrypsin.[10][14]

    • Buffers: 50 mM Tris-HCl, pH 8.2 with 5 mM CaCl2 for trypsin; 80 mM Tris-HCl, pH 7.8 for chymotrypsin.[10]

  • Assay Procedure:

    • Follow a similar procedure as the thrombin inhibition assay, adjusting the enzyme, substrate, and buffer as indicated above.

    • Incubate the enzyme with the inhibitor before adding the substrate.

    • Monitor the reaction by measuring the absorbance at 410 nm for the trypsin assay and 405 nm for the chymotrypsin assay.

  • Data Analysis:

    • Calculate IC50 values as described for the thrombin inhibition assay.

Data Presentation and Interpretation

The results of the enzymatic assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Potency (IC50) of Test Compounds

CompoundThrombin IC50 (nM)Trypsin IC50 (nM)Chymotrypsin IC50 (nM)
Compound X Hypothetical ValueHypothetical ValueHypothetical Value
Dabigatran Hypothetical ValueHypothetical ValueHypothetical Value
AEBSF Hypothetical ValueHypothetical ValueHypothetical Value

From the IC50 values, a selectivity index can be calculated to quantify the degree of selectivity. The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target.

Selectivity Index = IC50 (Off-Target Enzyme) / IC50 (Primary Target)

A higher selectivity index indicates greater selectivity for the primary target.

Table 2: Selectivity Profile of Test Compounds Against Thrombin

CompoundSelectivity Index (Trypsin/Thrombin)Selectivity Index (Chymotrypsin/Thrombin)
Compound X Calculated ValueCalculated Value
Dabigatran Calculated ValueCalculated Value
AEBSF Calculated ValueCalculated Value

The following diagram illustrates the concept of inhibitor selectivity:

G cluster_0 High Selectivity cluster_1 Low Selectivity A Inhibitor A T1 Target 1 A->T1 Strong Inhibition T2 Target 2 A->T2 T3 Target 3 A->T3 B Inhibitor B T4 Target 1 B->T4 Strong Inhibition T5 Target 2 B->T5 Moderate Inhibition T6 Target 3 B->T6 Weak Inhibition

Caption: Visualizing inhibitor selectivity.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the selectivity of "2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate" (Compound X) as a potential serine protease inhibitor. By following the outlined experimental protocols and data analysis procedures, researchers can generate robust and comparable data to assess the compound's potency and selectivity profile. The comparative analysis against established inhibitors will provide crucial context for its potential as a therapeutic candidate. A thorough understanding of a compound's selectivity is a critical step in the drug discovery process, paving the way for the development of safer and more effective medicines.

References

  • In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. (2008). ChemBioChem.
  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2025). Molecular & Cellular Proteomics.
  • Trypsin Inhibitor Activity Assay. Bio-protocol.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Trypsin Inhibitors. Sigma-Aldrich.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
  • Trypsin Inhibitors - Assay. Worthington Biochemical.
  • Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays. Bio-protocol.
  • Selectivity Profiling of Serine Hydrolase Inhibitors. Benchchem.
  • Thrombin Inhibitor Screening Assay Kit. BPS Bioscience.
  • Enzymatic Assay of Trypsin Inhibitor. MilliporeSigma.
  • Thrombin Inhibitor Screening Kit (Fluorometric) (MAK243) - Technical Bulletin. Sigma-Aldrich.
  • Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1). MilliporeSigma.
  • Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. (2021). Austin Publishing Group.
  • Serine Protease Inhibitors. Biocompare.
  • Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays. (2012).
  • Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. (2015). Journal of Medicinal Chemistry.
  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PMC.
  • Antithrombin Assays. (2025). Practical-Haemostasis.com.
  • Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. (2022). PubMed.
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin. Sigma-Aldrich.
  • Chymotrypsin Assay Kit (Fluorometric). (2023). Abcam.
  • Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold. (2001). PubMed.
  • Design of Specific Serine Protease Inhibitors Based on a Vers
  • Serine Protease Inhibition. Selleck Chemicals.
  • Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. PMC.
  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimiz
  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biom

Sources

"reproducibility of experimental results for 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: Reproducibility and Performance of Photocaged Sulfonamides Focus Compound: 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Executive Summary

In the development of spatiotemporally controlled chemical probes, the caging of active pharmacophores is a critical strategy. The compound 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate represents a sophisticated intersection of two chemical modalities: a biologically active sulfonamide derivative—often utilized as a specific probe for reactive cysteine residues in ROS-mediated signaling[1]—and a photolabile phenacyl ester (2-oxo-2-phenylethyl) protecting group[2].

While this caged molecule offers precise temporal control over sulfonamide release, achieving reproducible experimental results requires a deep understanding of its photolytic mechanism. This guide objectively compares the performance of this phenacyl-caged probe against alternative caging strategies and provides a self-validating protocol to ensure data integrity.

Mechanistic Causality: The Phenacyl Advantage and Pitfalls

To achieve reproducibility, researchers must understand the causality behind the compound's behavior in solution. Phenacyl esters are widely utilized as photolabile protecting groups because they release the corresponding carboxylic acid upon UV irradiation[2].

However, unlike the classic 2-nitrobenzyl (oNB) groups, the photocleavage of a phenacyl ester proceeds via a radical mechanism [3]. This fundamental mechanistic difference is the primary source of inter-laboratory reproducibility issues. The choice of assay solvent is critical because the solvent must act as a hydrogen donor to quench the radical intermediates and drive the reaction to completion[3]. If this compound is photolyzed in a strictly aprotic environment lacking hydrogen donors, the quantum yield plummets, and side reactions proliferate.

Photolysis Caged 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (Inactive Prodrug) UV UV Irradiation (λ = 313-360 nm) Caged->UV Photon Absorption Active 4-(piperidin-1-ylsulfonyl)benzoic acid (Active Sulfonamide) UV->Active Ester Cleavage Byproduct Phenacyl Byproduct (Requires H-Donor) UV->Byproduct Radical Release

Photolytic cleavage mechanism of the phenacyl-caged sulfonamide probe.

Comparative Performance Analysis

When designing an assay, researchers must weigh the benefits of the phenacyl caging group against standard alternatives. The table below synthesizes quantitative and qualitative performance metrics comparing the target compound to its oNB-caged counterpart and the uncaged parent sulfonamide.

Performance Metric2-Oxo-2-phenylethyl Ester (Phenacyl)2-Nitrobenzyl Ester (oNB)Uncaged Sulfonamide
Dark Stability (Aqueous, pH 7.4) High (t½ > 48 hours)Moderate (t½ ~ 24 hours)N/A (Constitutively active)
Photolysis Wavelength 313 nm – 360 nm350 nm – 365 nmN/A
Byproduct Toxicity Low to Moderate (Acetophenone derivs)High (Reactive nitrosoaldehydes)[3]None
Solvent Dependency Critical (Requires H-donors)[3]Low (Intramolecular rearrangement)None
Optical Interference LowHigh (Azo-byproduct filtering)[3]None

Key Insight: While oNB esters do not require solvent participation, their photolysis generates reactive nitrosoaldehyde species that can cross-react with nucleophiles in biological assays, leading to false positives[3]. The phenacyl ester avoids this toxic byproduct, making it superior for sensitive cellular assays, provided the buffer contains adequate hydrogen donors (e.g., mild alcohols, thiols, or specific buffer salts).

Self-Validating Experimental Protocol

To guarantee reproducibility, experimental workflows cannot rely on the assumption that the compound remains perfectly caged until irradiated. Esters are susceptible to baseline hydrolysis. The following protocol integrates a self-validating LC-MS/MS feedback loop to ensure the biological phenotype observed is strictly due to photolysis.

Materials Required:
  • Target Compound: 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (10 mM stock in anhydrous DMSO).

  • Assay Buffer: PBS (pH 7.4) supplemented with 1% Isopropanol (acts as a mild H-donor to facilitate radical quenching).

  • Equipment: 313 nm UV crosslinker or LED array; LC-MS/MS system.

Step-by-Step Methodology:
  • Stock Preparation (Dark Room): Dilute the 10 mM DMSO stock into the assay buffer to a final working concentration of 10 µM. Keep the solution wrapped in aluminum foil.

  • Cohort Splitting: Divide the working solution into two identical cohorts: Dark Control and Photolysis Group .

  • Incubation & Irradiation:

    • Dark Control: Incubate at 37°C for the exact duration of your planned biological assay.

    • Photolysis Group: Irradiate at 313 nm for 5 minutes at a controlled distance (e.g., 5 cm from the light source) on ice to prevent thermal degradation.

  • LC-MS/MS Validation (Critical Step):

    • Inject 10 µL of the Dark Control. Verify that the peak corresponding to the intact phenacyl ester accounts for >95% of the total ion current (TIC). If the active 4-(piperidin-1-ylsulfonyl)benzoic acid exceeds 5%, the stock has degraded, and the experiment must be aborted.

    • Inject 10 µL of the Photolysis Group. Confirm that >90% of the caged compound has been converted to the active sulfonamide.

  • Target Engagement Assay: Only proceed to introduce the compound to cells or purified proteins once the LC-MS/MS data validates the integrity of the caging system.

Workflow Step1 1. Stock Preparation (10 mM in DMSO, Dark) Step2 2. Assay Buffer Dilution (10 µM, 1% iPrOH, pH 7.4) Step1->Step2 Split 3. Split Cohorts Step2->Split Dark 4a. Dark Control (Incubate 37°C) Split->Dark Light 4b. UV Photolysis (313 nm, 5 min) Split->Light LCMS 5. LC-MS/MS Validation Quantify Active Release Dark->LCMS Check Stability (<5% release) Light->LCMS Check Yield (>90% release) Bio 6. Target Engagement (Enzyme/Cell Assay) LCMS->Bio Proceed if validated

Self-validating experimental workflow for evaluating photocaged sulfonamides.

Troubleshooting Reproducibility

If you experience poor reproducibility with 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate, investigate the following parameters:

  • Incomplete Cleavage: The most common failure mode. Ensure your buffer contains a suitable hydrogen donor. If using pure aqueous buffers without radical scavengers, the phenacyl radical may recombine or undergo side reactions, drastically reducing the yield of the active sulfonamide[3].

  • Premature Hydrolysis: Phenacyl esters are generally stable, but extreme pH environments (pH < 5 or pH > 8.5) will catalyze ester hydrolysis in the dark. Always run the Dark Control LC-MS/MS validation.

  • Wavelength Mismatch: Phenacyl groups absorb optimally around 313 nm. Using standard 365 nm transilluminators will result in highly inefficient cleavage, requiring extended irradiation times that may damage biological targets.

References

  • Sulfhydryl-specific probe for monitoring protein redox sensitivity Source: PubMed (National Institutes of Health) URL:[Link]

  • A Photolabile Linker for the Mild and Selective Cleavage of Enriched Biomolecules from Solid Support Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Photocleavable Protecting Groups (Houben-Weyl Methods of Organic Chemistry) Source: Thieme Connect URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Operational Guide for Handling 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Executive Summary

As a Senior Application Scientist, I frequently consult on the safe handling of complex, multi-functional reagents. The compound 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate merges two distinct chemical motifs: a piperidine-sulfonamide group and a phenacyl ester. While phenacyl esters are prized as robust protecting groups for carboxylic acids in organic synthesis [1], their structural similarity to phenacyl halides—potent lachrymators and alkylating agents—necessitates stringent Personal Protective Equipment (PPE) and handling protocols. This guide provides a self-validating operational workflow to ensure absolute safety during weighing, reaction setup, and disposal.

Chemical Profiling & Mechanistic Hazards

Understanding the causality behind safety protocols begins with molecular profiling. The phenacyl group (2-oxo-2-phenylethyl) is highly electrophilic. Upon enzymatic cleavage, chemical hydrolysis, or exposure to basic conditions, the ester bond can break, generating reactive phenacyl species and the corresponding sulfonamide benzoate[1].

These phenacyl byproducts can act as alkylating agents, attacking nucleophilic sites (-SH, -NH2) on biological proteins, leading to severe ocular irritation, skin burns, and potential allergic sensitization. Consequently, exposure routes (dermal, inhalation, ocular) must be strictly controlled to prevent protein alkylation [2].

HazardPathway Molecule 2-Oxo-2-phenylethyl Derivative Hydrolysis Ester Cleavage (In vivo/In vitro) Molecule->Hydrolysis Enzymatic/Basic Conditions Metabolite1 Phenacyl Species (Electrophilic) Hydrolysis->Metabolite1 Metabolite2 Sulfonamide Benzoate Hydrolysis->Metabolite2 Protein Protein Alkylation & Sensitization Metabolite1->Protein Nucleophilic Attack (-SH, -NH2)

Putative degradation and reactivity pathway of the phenacyl ester derivative.

Personal Protective Equipment (PPE) Matrix & Justification

According to OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment [3]. Since this compound presents both particulate (dust) and chemical reactivity hazards, the following self-validating PPE system is required to mitigate risks[4]:

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Neoprene (outer, 8 mil)Nitrile provides basic tactile dexterity, while Neoprene offers superior resistance to the organic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve phenacyl esters.
Eye/Face Protection ANSI Z87.1-compliant chemical splash gogglesPhenacyl derivatives are potential lachrymators and severe eye irritants. Safety glasses with side shields are insufficient against solvent splashes or fine dust[4].
Body Protection Flame-resistant (FR) lab coat (Nomex) with knit cuffsPrevents accumulation of static-charged powders on clothing and protects against flash fires if flammable solvents are used during the reaction setup.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood)The compound is a fine powder. Inhalation of sensitizing sulfonamides or irritating phenacyl dust can cause respiratory tract burns or asthma-like symptoms [5].

Operational Workflow: Handling & Synthesis

I enforce a "closed-system" philosophy in the laboratory. Every transfer must be self-validating, meaning the success of step A ensures the safety of step B. We follow the strict guidelines outlined in[2].

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify fume hood face velocity is between 80-100 feet per minute (fpm). Don all PPE as specified in the matrix.

  • Static Elimination: Phenacyl esters often form dry, static-prone powders. Use an anti-static zero-ionizer near the analytical balance to prevent aerosolization during weighing.

  • Enclosed Weighing: Weigh the 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate in a closed analytical balance. Transfer the pre-weighed vial into the fume hood before opening.

  • Solvent Solubilization: Dissolve the compound in the reaction solvent (e.g., anhydrous THF or DMF) inside the original vial if possible, transferring it as a liquid rather than a powder to minimize inhalation risk.

  • Reaction Execution: Equip the reaction flask with a nitrogen/argon line to prevent moisture-induced hydrolysis of the ester, which could prematurely release reactive byproducts [1].

Workflow Start Pre-Operation PPE & Hood Check Weigh Weighing (Enclosed Balance) Start->Weigh Transfer Solvent Addition & Transfer Weigh->Transfer Spill Spill Detected? Transfer->Spill Decon Alkaline Quench (1M NaOH/EtOH) Spill->Decon Yes Proceed Proceed to Experiment Spill->Proceed No Waste Halogen-Free Organic Waste Decon->Waste Proceed->Waste Post-Reaction

Standard operating procedure for handling and emergency spill response.

Decontamination & Disposal Plan

Chemical disposal must neutralize the specific reactive motifs of the compound [2].

Step-by-Step Spill & Disposal Protocol:

  • Quenching Protocol: If a spill occurs, do not sweep the dry powder (which risks aerosolization). Cover the spill with absorbent pads soaked in a mild alkaline solution (e.g., 1M NaOH in ethanol). This safely hydrolyzes the phenacyl ester into less reactive phenacyl alcohol and the corresponding benzoate salt.

  • Surface Decontamination: Wipe the area with soapy water, followed by an isopropanol wipe to remove residual organic residues.

  • Waste Segregation: Dispose of all contaminated PPE, wipes, and reaction byproducts in a clearly labeled "Halogen-Free Organic Waste" container, unless halogenated solvents (like DCM) were used during the process.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf (NIH).[Link]

  • OSHA. PPE: A Closer Look at Personal Protective Equipment. OSHA.com. [Link]

  • Minnesota Counties Intergovernmental Trust. Personal Protective Equipment: The OSHA Standard. MCIT.org.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.